alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt
説明
BenchChem offers high-quality alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O11P2.4Na/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13;;;;/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGFWTMOJJPOTG-HPORTLBWSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Na4O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554769 | |
| Record name | Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113599-17-0 | |
| Record name | Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt, a pivotal intermediate in cellular metabolism. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, biological significance, and practical applications, offering field-proven insights and detailed methodologies.
Introduction: The Centrality of a Doubly Phosphorylated Pentose
α-D-Ribose 1,5-Bis(phosphate) is a key metabolic intermediate that, despite its relatively simple structure, occupies a critical crossroads in cellular biochemistry.[1] Its significance stems from its central role in the pentose phosphate pathway and as a precursor for the synthesis of 5-phospho-α-D-ribose 1-diphosphate (PRPP), a molecule indispensable for the biosynthesis of nucleotides and certain amino acids.[2] This guide will elucidate the multifaceted nature of this compound, providing the technical depth necessary for its effective utilization in research and drug discovery endeavors.
Molecular Structure and Physicochemical Properties
The tetrasodium salt of α-D-Ribose 1,5-Bis(phosphate) is a white to off-white powder, a form that enhances its solubility and stability for research applications.[3]
Structural Elucidation
The structure of α-D-Ribose 1,5-Bis(phosphate) is characterized by a D-ribofuranose ring phosphorylated at both the C1 and C5 positions. The "α" designation refers to the stereochemistry at the anomeric C1 carbon, where the phosphate group is oriented in the axial position.[4]
Chemical Structure of α-D-Ribose 1,5-Bis(phosphate)
Caption: 2D representation of α-D-Ribose 1,5-Bis(phosphate).
Physicochemical Data
For researchers, having access to precise physicochemical data is paramount for experimental design, including buffer preparation and assay development. The following table summarizes key properties of α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt.
| Property | Value | Source |
| Molecular Formula | C₅H₈Na₄O₁₁P₂ | [5] |
| Molecular Weight | 398.01 g/mol | [5] |
| CAS Number | 113599-17-0 | [5] |
| Appearance | White to off-white powder | [3] |
| Storage Temperature | -20°C | [6] |
| Predicted Water Solubility | 15.6 g/L | [7] |
| Predicted pKa (Strongest Acidic) | 0.89 | [7] |
Note: Experimental data on solubility and pKa are not widely available in peer-reviewed literature; the provided values are based on computational predictions and should be used as a guide.
Biological Significance and Metabolic Roles
α-D-Ribose 1,5-Bis(phosphate) is a crucial node in cellular metabolism, primarily recognized for its role in the synthesis of PRPP and its involvement in the pentose phosphate pathway.
An Alternative Route to PRPP Synthesis
While PRPP is canonically synthesized from ribose-5-phosphate by PRPP synthetase, an alternative pathway utilizes α-D-Ribose 1,5-Bis(phosphate). This pathway involves the phosphorylation of ribose-1,5-bisphosphate to PRPP, a reaction catalyzed by the enzyme ribose 1,5-bisphosphate phosphokinase (EC 2.7.4.23), also known as PhnN in E. coli.[2] This alternative route highlights the metabolic flexibility of cells in producing this essential precursor for nucleotide biosynthesis.
Caption: Alternative pathway for PRPP synthesis.
A Key Regulator of Glycolysis
Beyond its role as a biosynthetic precursor, α-D-Ribose 1,5-Bis(phosphate) has been identified as a potent allosteric activator of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[8] This positions it as a significant regulator of glucose metabolism, linking the pentose phosphate pathway with the central carbon metabolism. The activation of PFK by nanomolar concentrations of ribose 1,5-bisphosphate underscores its importance in cellular energy homeostasis.[8]
Synthesis and Purification
The availability of high-purity α-D-Ribose 1,5-Bis(phosphate) is essential for reproducible experimental outcomes. Both enzymatic and chemical synthesis strategies have been explored for phosphorylated sugars.
Enzymatic Synthesis
A common and effective method for the laboratory-scale synthesis of ribose 1,5-bisphosphate is through enzymatic reactions. One established protocol involves the incubation of glucose 1,6-bisphosphate with ribose 1-phosphate in the presence of commercially available glucose-6-phosphate dehydrogenase and phosphoglucomutase.[9]
Protocol: Enzymatic Synthesis of α-D-Ribose 1,5-Bis(phosphate)
-
Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine ribose-1-phosphate and a phosphoryl donor such as 3-phosphoglyceryl phosphate.[10]
-
Enzyme Addition: Introduce glucose-1,6-bisphosphate synthase, which has been shown to catalyze the synthesis of ribose-1,5-bisphosphate.[10]
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37°C) for a sufficient duration to allow for substrate conversion.
-
Reaction Monitoring: Monitor the progress of the reaction by quantifying the formation of ribose-1,5-bisphosphate using a suitable analytical method, such as HPLC or a coupled-enzyme assay.
-
Purification: Purify the synthesized ribose 1,5-bisphosphate from the reaction mixture using anion-exchange chromatography, such as a DEAE-Sepharose column.[9] Elute the product with a salt gradient (e.g., NaCl or triethylammonium bicarbonate).
-
Desalting and Lyophilization: Desalt the purified fractions and lyophilize to obtain the solid product.
Chemical Synthesis Considerations
While detailed, step-by-step chemical synthesis protocols for α-D-Ribose 1,5-Bis(phosphate) are not abundant in the literature, general methods for the phosphorylation of unprotected ribose and ribonucleosides have been described.[11] These methods often involve the use of phosphorylating agents in the presence of a suitable base. However, achieving regioselectivity at the C1 and C5 positions without protecting groups can be challenging. The synthesis of related phosphorylated sugars, such as 2-deoxy-D-ribose 5-phosphate, has been reported and can provide insights into potential chemical synthesis strategies.[12]
Applications in Research and Drug Development
The unique biochemical roles of α-D-Ribose 1,5-Bis(phosphate) make it a valuable tool for researchers and drug development professionals.
A Substrate for High-Throughput Screening of Enzyme Inhibitors
Given its role as a substrate for enzymes like ribose 1,5-bisphosphate phosphokinase, this compound is instrumental in the development of high-throughput screening (HTS) assays to identify enzyme inhibitors.[13] Such assays are fundamental in the early stages of drug discovery.
Workflow: HTS for Ribose 1,5-Bisphosphate Phosphokinase Inhibitors
Caption: A generalized workflow for an HTS campaign.
A Precursor for the Synthesis of Nucleoside Analogs
The synthesis of modified nucleosides is a cornerstone of antiviral and anticancer drug development.[14] While direct use of α-D-Ribose 1,5-Bis(phosphate) as a starting material for large-scale synthesis of nucleoside analogs is not commonly reported, its enzymatic conversion to PRPP provides a key precursor for the synthesis of these therapeutic agents. Research in this area often involves the enzymatic synthesis of modified nucleosides from a modified base and a ribose donor.[15]
Experimental Protocols and Methodologies
The following provides a foundational protocol for an assay involving an enzyme that utilizes α-D-Ribose 1,5-Bis(phosphate).
General Protocol for a Ribose 1,5-Bisphosphate Phosphokinase Assay
This protocol describes a coupled-enzyme assay to determine the activity of ribose 1,5-bisphosphate phosphokinase by measuring the production of PRPP.
Materials:
-
α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt
-
ATP
-
Tris-HCl buffer
-
MgCl₂
-
Orotate phosphoribosyltransferase (OPRTase)
-
Orotidine-5'-monophosphate (OMP) decarboxylase
-
Orotic acid
-
Spectrophotometer capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 7.8), MgCl₂ (e.g., 5 mM), ATP (e.g., 2 mM), orotic acid (e.g., 0.5 mM), OPRTase, and OMP decarboxylase.
-
Initiate the reaction by adding a known concentration of α-D-Ribose 1,5-Bis(phosphate) and the enzyme sample (ribose 1,5-bisphosphate phosphokinase).
-
Monitor the decrease in absorbance at 295 nm in real-time. The conversion of orotic acid to UMP by the coupled enzymes results in a decrease in absorbance at this wavelength.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of orotic acid.
Note: This is a generalized protocol and will require optimization for specific enzymes and experimental conditions.
Conclusion
α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt is a fundamentally important molecule in cellular metabolism with significant implications for research and drug development. Its role as a key intermediate in the synthesis of PRPP and as a regulator of glycolysis highlights its centrality in cellular bioenergetics and biosynthesis. A thorough understanding of its structure, properties, and biological functions, as detailed in this guide, is essential for its effective application in the laboratory. As research continues to unravel the complexities of metabolic pathways, the importance of α-D-Ribose 1,5-Bis(phosphate) as a research tool and a potential target for therapeutic intervention is likely to grow.
References
-
Purification and properties of ribose phosphate isomerase from tobacco leaves. (n.d.). Plant and Cell Physiology. [Link]
-
Rojas-González, A., et al. (2022). Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate. Frontiers in Plant Science. [Link]
-
Khan, M. A., Dixit, A., & Upadhyaya, K. C. (1994). Purification and characterization of ribulose-1,5-bisphosphate carboxylase from triticale. Indian Journal of Biochemistry & Biophysics, 31(2), 121–126. [Link]
-
Unknown. (2020). Ribose-5-P Isomerase Deficiency. Qeios. [Link]
-
Sato, T., et al. (2007). Modified Pathway To Synthesize Ribulose 1,5-Bisphosphate in Methanogenic Archaea. Journal of Bacteriology, 189(13), 4675-4682. [Link]
-
Wikipedia contributors. (2023). Ribose 1,5-bisphosphate phosphokinase. Wikipedia. [Link]
-
Salvucci, M. E., Portis, A. R., & Ogren, W. L. (1986). Purification of ribulose-1, 5-bisphosphate carboxylase/oxygenase with high specific activity by fast protein liquid chromatography. Analytical Biochemistry, 153(1), 97-101. [Link]
-
Chem-Impex. (n.d.). a-D-Ribose 1,5-Bis(phosphate) tetrasodium salt. Chem-Impex.com. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ribose. helixchrom.com. [Link]
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High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid. (n.d.). Chemical Journal of Chinese Universities. [Link]
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Karaduman, R. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry. [Link]
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WHITE PAPER. (n.d.). dynabeads.com. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. celtarys.com. [Link]
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S., Ogushi, et al. (1991). Activation of mammalian phosphofructokinases by ribose 1,5-bisphosphate. The Journal of Biological Chemistry, 266(31), 20707-20713. [Link]
-
Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. amerigoscientific.com. [Link]
-
Prabhu, S., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). Molecular BioSystems, 13(7), 1348–1358. [Link]
-
Stankov, S., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules, 27(3), 890. [Link]
- EP0215722A1 - Method for the preparation of D-ribose - Google Patents. (n.d.).
-
Shodex. (n.d.). Analysis of Ribose According to USP-NF Method (KS-801). shodex.de. [Link]
-
MtoZ Biolabs. (n.d.). D-ribulose-1,5-bisphosphate Analysis Service. mtoz-biolabs.com. [Link]
-
Perdomo, J. A., et al. (2025). Ribulose-1,5-bisphosphate carboxylase/oxygenase activase isoforms from diverse species show differences in oligomeric structure, thermal stability, and activity. bioRxiv. [Link]
-
Chew, K. Y., et al. (2023). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR protocols, 4(3), 102405. [Link]
-
Fisher Scientific. (n.d.). alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt, TCI America™. fishersci.ca. [Link]
-
EMBL-EBI. (n.d.). alpha-D-ribose 1,5-bisphosphate(4-). ebi.ac.uk. [Link]
-
Varizhuk, I. V., et al. (2022). Synthesis of α‐D‐Ribose 1‐Phosphate and 2‐Deoxy‐α‐D‐Ribose 1‐Phosphate Via Enzymatic Phosphorolysis of 7‐Methylguanosine and 7‐Methyldeoxyguanosine. Current Protocols, 2(1), e347. [Link]
-
Mikhailov, S. N., & Fomitcheva, M. V. (2021). Antiviral nucleoside analogs. Acta Naturae, 13(2), 4-16. [Link]
-
Aleksandrova, N. M., & Doman, N. G. (1977). [Effect of temperature and pH on the ribulose-1,5-diphosphate carboxylase activity of the thermophilic hydrogen bacterium, Pseudomonas thermophila]. Mikrobiologiia, 46(3), 451–455. [Link]
-
Li, Y., et al. (2021). A Robust and Cost-Effective Luminescent-Based High-Throughput Assay for Fructose-1,6-Bisphosphate Aldolase A. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1185-1193. [Link]
-
Szilágyi, A., & Szigeti, M. (2021). Prebiotic Synthesis of Ribose. Encyclopedia. [Link]
-
Wu, C.-Y., & Lin, H.-C. (2014). Synthesis of L-Deoxyribonucleosides from D-Ribose. The Journal of Organic Chemistry, 79(17), 8046-8054. [Link]
-
FooDB. (n.d.). Showing Compound Ribose 1,5-bisphosphate (FDB028375). foodb.ca. [Link]
-
Lee, S.-H., et al. (2000). Ribose 1,5-bisphosphate inhibits fructose-1,6-bisphosphatase in rat kidney cortex. IUBMB Life, 49(1), 69-73. [Link]
-
Wikipedia contributors. (2023). Ribulose 1,5-bisphosphate. Wikipedia. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. reactionbiology.com. [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. bioassaysys.com. [Link]
-
Hatch, A. L., & Jensen, R. G. (1980). Effects of pH on Activity and Activation of Ribulose 1,5-Bisphosphate Carboxylase at Air Level CO2. Archives of Biochemistry and Biophysics, 205(2), 587-594. [Link]
-
Varizhuk, I. V., et al. (2023). Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways. International Journal of Molecular Sciences, 24(7), 6339. [Link]
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alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt chemical properties
Technical Whitepaper: -D-Ribose 1,5-Bis(phosphate)
The Critical Cofactor in Pentose Metabolism and Nucleotide Salvage[1]
Executive Summary
For researchers in nucleotide metabolism and synthetic biology, Ribose-1,5-P
Physicochemical Profile
The tetrasodium salt is the most stable and commercially available form of this compound. It is highly polar and susceptible to hydrolysis if mishandled.[1]
| Property | Specification |
| Chemical Name | |
| CAS Number | 113599-17-0 |
| Molecular Formula | C |
| Molecular Weight | 398.01 g/mol |
| Solubility | > 50 mg/mL in Water (Clear, Colorless) |
| Appearance | White to off-white lyophilized powder |
| pKa (approx) | |
| Stability | Acid Labile. The C1-glycosyl phosphate bond hydrolyzes rapidly at pH < 5.[1][2][3]0. |
| Storage | -20°C (Desiccated). Very hygroscopic.[1] |
Critical Structural Note: The molecule features a phosphate ester at the C5 position and a glycosyl phosphate at the C1 position. The
Mechanistic Biochemistry: The "Ping-Pong" Activation
The primary application of Ribose-1,5-P
The Mechanism
PPM operates via a phosphoryl-enzyme intermediate .[1] The active site contains a serine (or threonine) residue that must be phosphorylated to be active.
-
Priming (Activation): The dephospho-enzyme (inactive) binds Ribose-1,5-P
.[1] The cofactor transfers a phosphate group to the enzyme, releasing Ribose-1-P (or Ribose-5-P) and leaving the enzyme in its active, phosphorylated state.[1] -
Catalysis: The phospho-enzyme binds the substrate (e.g., Ribose-1-P), donates its phosphate to the C5 position (forming a transient bisphosphate intermediate), and then re-accepts the phosphate from the C1 position.[1]
Without exogenous Ribose-1,5-P
Pathway Visualization
The following diagram illustrates the activation cycle and the metabolic context.
Figure 1: The activation of Phosphopentomutase by Ribose-1,5-bisphosphate.[1][4] The cofactor is required to convert the inactive apo-enzyme into the catalytic phospho-enzyme.[1]
Experimental Protocols
Protocol A: Reconstitution of Recombinant Phosphopentomutase
Context: Commercial or home-purified PPM (e.g., E. coli DeoB or human PGM2) is frequently supplied as a lyophilized powder or glycerol stock.[1] It requires "priming" with Ribose-1,5-P
Reagents:
-
PPM Enzyme Stock (1 mg/mL)
-
Activation Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl
, 0.1 mM EDTA.[1] -
Activator: 10 mM Ribose-1,5-P
Tetrasodium Salt (dissolved in water).[1]
Procedure:
-
Dilution: Dilute the PPM enzyme to 10
M in Activation Buffer. -
Addition: Add Ribose-1,5-P
to a final concentration of 10–50 M.-
Note: A 1:1 to 5:1 molar ratio (Cofactor:Enzyme) is usually sufficient. Excess cofactor is not inhibitory but is unnecessary.[1]
-
-
Incubation: Incubate on ice for 15 minutes.
-
Why? This allows the slow phosphoryl transfer from the bisphosphate to the active site Ser/Thr.
-
-
Usage: The enzyme is now "primed." Aliquot and use immediately in coupled assays. Avoid repeated freeze-thaw of the primed enzyme, as the phosphate group on the enzyme is hydrolytically unstable over long periods.
Protocol B: Quality Control via Coupled Assay
Context: To verify the integrity of your Ribose-1,5-P
Workflow:
-
System: Inosine + P
Hypoxanthine + Ribose-1-P.[1] -
Step 2: Ribose-1-P
Ribose-5-P.[1] -
Detection: Ribose-5-P is difficult to detect directly.[1] Standard practice couples this further to PRPP Synthase (consuming ATP) or uses acid-labile phosphate determination (R1P is acid-labile; R5P is acid-stable).[1]
Acid-Lability Test (Quick QC):
-
Incubate Ribose-1,5-P
in 1M H SO at room temperature for 10 minutes. -
Measure free phosphate (Pi) using Malachite Green.[1]
-
Result: You should observe release of 50% of total phosphate (the C1-phosphate hydrolyzes; the C5-phosphate remains stable).[1] If 100% Pi is released, the sample has degraded to free ribose + Pi.
Synthesis & Handling Considerations
Synthesis Routes
While chemical synthesis is challenging due to the stereoselectivity required at C1, enzymatic synthesis is the standard for generating authentic standards.
-
Enzymatic Route: Glucose-1,6-bisphosphate + Ribose-1-P
Glucose-1-P + Ribose-1,5-P .[1]-
Insight: Phosphoglucomutase (PGM) has broad specificity and can synthesize Ribose-1,5-P
using Glucose-1,6-P as the phosphate donor.[1]
-
Stability & Storage[1]
-
Hygroscopicity: The tetrasodium salt absorbs atmospheric water rapidly, leading to hydrolysis. Always equilibrate the vial to room temperature before opening.
-
pH Sensitivity: Never expose to pH < 6.0 during storage or buffer preparation. The C1-phosphate bond energy is high (
kcal/mol), making it prone to spontaneous hydrolysis in acidic environments.[1] -
Freezing: Flash freeze aliquots in liquid nitrogen. Store at -20°C or -80°C.
References
-
Chemical Identity: Sigma-Aldrich.[1] alpha-D-Ribose 1,5-bis(phosphate) tetrasodium salt Product Sheet. CAS 113599-17-0.[1][2][5][6] Link
- Enzymology (PPM Mechanism): Rashid, N., et al. (2004). "Crystal structure of a phosphopentomutase from Bacillus cereus in complex with ribose-5-phosphate." Proteins: Structure, Function, and Bioinformatics.
-
Archaeal Metabolism: Finn, M.W., & Tabita, F.R. (2004). "Modified Pathway To Synthesize Ribulose 1,5-Bisphosphate in Methanogenic Archaea." Journal of Bacteriology. (Identifies Ribose-1,5-P2 as a precursor to RuBP). Link
-
Enzymatic Synthesis: Ray, W.J., & Peck, E.J. (1972). "Phosphomutases."[1][7][8] The Enzymes. (Details the synthesis of Ribose-1,5-P2 using Phosphoglucomutase).
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alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt role in nucleotide synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Central Role of α-D-Ribose 1,5-Bisphosphate (PRPP) in Nucleotide Synthesis
Executive Summary
5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP), commercially available as its stable tetrasodium salt, is a cornerstone of cellular metabolism. Far from being a simple intermediate, PRPP is the activated form of ribose-5-phosphate, serving as the critical donor of the ribose-phosphate moiety for the synthesis of all purine and pyrimidine nucleotides. Its production is a tightly regulated, rate-limiting step that dictates the overall flux through both the de novo and salvage pathways of nucleotide biosynthesis. This guide provides a comprehensive technical overview of PRPP's synthesis, its multifaceted roles in nucleotide metabolism, the clinical implications of its dysregulation, and its emergence as a significant target for therapeutic intervention. For researchers in biochemistry, oncology, and drug development, a deep understanding of PRPP metabolism is indispensable for dissecting cellular proliferation and designing next-generation therapeutics.
Introduction: PRPP - The Activated Ribose Donor
Nucleotides are fundamental to life, serving as the monomers for DNA and RNA, carriers of metabolic energy (ATP, GTP), and crucial components of essential cofactors (NAD+, FAD).[1][2] The cell employs two main strategies for their synthesis: the energy-intensive de novo pathways that build nucleotides from simple precursors like amino acids and CO2, and the energy-efficient salvage pathways that recycle pre-existing bases.[1][3] At the heart of both strategies lies α-D-Ribose 1,5-Bisphosphate, or PRPP.[4][5]
Chemical Structure and Properties of α-D-Ribose 1,5-Bisphosphate Tetrasodium Salt
PRPP is a high-energy sugar phosphate.[6] The key to its function is the pyrophosphate group attached to the anomeric carbon (C1) of the ribose sugar. This bond is highly labile, making PRPP an excellent leaving group in nucleophilic substitution reactions and providing the thermodynamic driving force for the transfer of the 5-phosphoribosyl group. The tetrasodium salt form is a stable, water-soluble white powder, making it a convenient reagent for in vitro biochemical assays.[7][8]
| Property | Value |
| Molecular Formula | C5H8Na4O11P2[7][9] |
| Molecular Weight | 398.01 g/mol [7][9] |
| CAS Number | 113599-17-0[7] |
| Appearance | White to off-white powder[7] |
| Storage | ≤ -20 °C |
The Pivotal Role of PRPP in Cellular Metabolism
PRPP is a universal and indispensable metabolite.[10][11] Its availability directly influences the rates of:
-
De Novo Purine Synthesis: The purine ring is constructed directly upon the ribose-phosphate scaffold provided by PRPP.[12][13]
-
De Novo and Salvage Pyrimidine Synthesis: PRPP is added to the pre-synthesized orotate ring in the de novo pathway or to salvaged pyrimidine bases.[3][14]
-
Purine Salvage: Free purine bases are directly converted back into nucleotides in a single step using PRPP.[12]
-
Amino Acid Synthesis: PRPP is a precursor for the biosynthesis of histidine and tryptophan in certain organisms.[11][15]
-
Cofactor Synthesis: It is required for the synthesis of NAD and NADP+.[2][11]
This central position makes the regulation of PRPP levels a critical control point for coordinating cell growth and proliferation.[2]
The Synthesis of PRPP: A Tightly Regulated Process
The intracellular concentration of PRPP is meticulously controlled, primarily through the regulation of its synthesizing enzyme, PRPP Synthetase.
The Precursor: Ribose-5-Phosphate
The substrate for PRPP synthesis, Ribose-5-Phosphate (R5P), is primarily generated through the pentose phosphate pathway (PPP).[1][16] The PPP is an anabolic sensor that balances the cell's need for R5P for nucleotide synthesis against its requirement for NADPH for reductive biosynthesis.[17]
The Key Enzyme: PRPP Synthetase (PRS)
PRPP Synthetase (EC 2.7.6.1) catalyzes the irreversible transfer of a pyrophosphoryl group from ATP to the C1 position of R5P, yielding PRPP and AMP.[2][11] This is an unusual pyrophosphoryl transfer reaction that "activates" the ribose sugar.[10]
Reaction: Ribose-5-Phosphate + ATP → 5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) + AMP[11]
// Nodes R5P [label="Ribose-5-Phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; PRPP [label="α-D-Ribose 1,5-Bisphosphate\n(PRPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMP [label="AMP", fillcolor="#FFFFFF", fontcolor="#202124"]; PRS [label="PRPP Synthetase\n(PRS)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];
// Edges R5P -> PRS; ATP -> PRS; PRS -> PRPP [label=" Mg²⁺, Pi"]; PRS -> AMP;
// Invisible nodes for layout {rank=same; R5P; ATP;} {rank=same; PRPP; AMP;} } /dot Caption: Synthesis of PRPP from Ribose-5-Phosphate and ATP.
PRS activity is subject to complex allosteric regulation, ensuring that PRPP synthesis is tightly coupled to the cell's metabolic state.[15][18]
-
Activation: Inorganic phosphate (Pi) is a crucial allosteric activator.[18]
-
Feedback Inhibition: The enzyme is inhibited by the end products of the pathways it feeds. Purine ribonucleotides (ADP, GDP) and, to a lesser extent, pyrimidine nucleotides, act as allosteric inhibitors.[2][14] This feedback mechanism prevents the overproduction of nucleotides.
Table: Key Regulators of Mammalian PRPP Synthetase
| Regulator | Type | Mechanism |
| Inorganic Phosphate (Pi) | Allosteric Activator | Binds to a regulatory site, promoting the active conformation of the enzyme.[18] |
| ADP, GDP | Allosteric Inhibitor | End-products of purine synthesis bind to distinct allosteric sites, reducing enzyme activity.[2][14] |
| AMP | Product Inhibitor | Competes with ATP at the active site.[2][11] |
PRPP in De Novo Purine Nucleotide Synthesis
The de novo synthesis of purines is a fundamental pathway where the purine ring system is assembled piece by piece directly onto the ribose moiety supplied by PRPP.[12][19]
Pathway Overview
The pathway begins with PRPP and, through a series of 10 subsequent reactions involving amino acids (glycine, glutamine, aspartate), CO2, and one-carbon units from tetrahydrofolate, culminates in the formation of the first purine nucleotide, Inosine Monophosphate (IMP).[5][19] IMP then serves as the branch point for the synthesis of AMP and GMP.[12][13]
The Committed Step: PRPP to 5-Phosphoribosylamine
The first and rate-limiting step of de novo purine synthesis is the displacement of the pyrophosphate group from PRPP by the amide group of glutamine.[12][16] This reaction is catalyzed by Glutamine PRPP Amidotransferase and is essentially irreversible, committing the 5-phosphoribosyl unit to purine synthesis.[16] The availability of PRPP is a major determinant of the rate of this reaction.[14]
// Nodes PRPP [label="PRPP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRA [label="5-Phosphoribosylamine", fillcolor="#FFFFFF", fontcolor="#202124"]; IMP [label="Inosine Monophosphate\n(IMP)", fillcolor="#FBBC05", fontcolor="#202124"]; AMP [label="AMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GMP [label="GMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enz1 [label="Glutamine PRPP\nAmidotransferase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=2]; Steps [label="9 Steps\n(Glycine, Aspartate,\nGlutamine, THF, CO₂)", shape=plaintext, fontcolor="#5F6368"];
// Edges PRPP -> Enz1; Enz1 -> PRA [label=" Glutamine → Glutamate"]; PRA -> Steps; Steps -> IMP; IMP -> AMP [label=" Aspartate, GTP"]; IMP -> GMP [label=" Glutamine, ATP"];
// Feedback Inhibition AMP -> Enz1 [style=dashed, color="#EA4335", arrowhead=tee]; GMP -> Enz1 [style=dashed, color="#EA4335", arrowhead=tee]; } /dot Caption: Overview of De Novo Purine Synthesis Pathway.
Experimental Protocol: In Vitro Assay for PRPP Synthetase Activity
This protocol describes a coupled-enzyme spectrophotometric assay to measure the rate of PRPP formation. The production of AMP is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).
Objective: To determine the kinetic parameters of PRPP Synthetase.
Principle:
-
PRS: Ribose-5-P + ATP → PRPP + AMP
-
PK: AMP + ATP → 2 ADP
-
PK: 2 Phosphoenolpyruvate + 2 ADP → 2 Pyruvate + 2 ATP
-
LDH: 2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺
The rate of PRPP synthesis is proportional to the rate of NADH oxidation, measured as a decrease in absorbance at 340 nm.
Materials:
-
Purified PRPP Synthetase
-
Ribose-5-Phosphate solution
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a master mix in the assay buffer containing saturating concentrations of PEP, NADH, PK, and LDH.
-
Aliquot the master mix into cuvettes and equilibrate to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Add the purified PRPP Synthetase enzyme to each cuvette and mix.
-
Initiate the reaction by adding the substrate, Ribose-5-Phosphate. The concentration of ATP should be saturating, while R5P can be varied to determine Kₘ.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Perform control reactions lacking either the PRS enzyme or R5P to account for any background NADH oxidation.
-
Repeat the assay with varying concentrations of R5P to determine Kₘ and Vₘₐₓ. To study inhibitors, include them in the reaction mixture.
Causality: This coupled assay provides a continuous and sensitive measure of enzyme activity. The choice of PK/LDH system is a classic method to quantify ADP or AMP production by linking it to NADH oxidation. Each step is designed to be in excess so that the PRS-catalyzed reaction is the sole rate-limiting step.
PRPP in Pyrimidine Nucleotide Synthesis
In contrast to purine synthesis, the pyrimidine ring is first assembled as a free base (orotate) before the ribose-phosphate moiety is attached.[3][14]
De Novo Pathway: Addition of PRPP to the Pre-formed Orotate Ring
The pyrimidine ring is synthesized from carbamoyl phosphate and aspartate.[14] After the six-membered orotate ring is formed, orotate phosphoribosyltransferase (OPRT) catalyzes the transfer of the 5-phosphoribosyl group from PRPP to orotate, forming orotidine 5'-monophosphate (OMP).[3] This is a key step that converts the free base into a nucleotide. OMP is then decarboxylated to form UMP, the precursor for all other pyrimidine nucleotides.[3]
// Nodes Precursors [label="Carbamoyl Phosphate\n+ Aspartate", fillcolor="#FFFFFF", fontcolor="#202124"]; Orotate [label="Orotate", fillcolor="#FFFFFF", fontcolor="#202124"]; PRPP [label="PRPP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OMP [label="Orotidine 5'-Monophosphate\n(OMP)", fillcolor="#FBBC05", fontcolor="#202124"]; UMP [label="Uridine Monophosphate\n(UMP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enz1 [label="Orotate\nPhosphoribosyltransferase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];
// Edges Precursors -> Orotate [label="Multiple Steps"]; Orotate -> Enz1; PRPP -> Enz1; Enz1 -> OMP [label=" PPi"]; OMP -> UMP [label=" OMP Decarboxylase\n(CO₂ released)"];
// Activation PRPP -> Precursors [style=dashed, color="#34A853", arrowhead=open, label=" Activates\nCPS II"]; } /dot Caption: PRPP in the De Novo Pyrimidine Synthesis Pathway.
The Salvage Pathways: An Energy-Efficient Route to Nucleotides
Salvage pathways are crucial for recycling nucleobases from the degradation of DNA and RNA, saving significant cellular energy compared to de novo synthesis.[1] PRPP is the essential co-substrate for these reactions.
Purine Salvage
Two key enzymes salvage purine bases:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Converts hypoxanthine and guanine to IMP and GMP, respectively.[12]
-
Adenine phosphoribosyltransferase (APRT): Converts adenine to AMP.[12]
Both enzymes use PRPP as the source of the activated ribose-phosphate. The deficiency of HGPRT leads to Lesch-Nyhan syndrome, a severe neurological disorder characterized by massive overproduction of uric acid due to the inability to salvage purines, leading to increased PRPP levels and accelerated de novo synthesis.[6]
// Nodes Bases [label="Purine & Pyrimidine Bases\n(Hypoxanthine, Guanine,\nAdenine, Uracil)", fillcolor="#FFFFFF", fontcolor="#202124", shape=cylinder]; PRPP [label="PRPP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleotides [label="Nucleotides\n(IMP, GMP, AMP, UMP)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; Enzymes [label="Phosphoribosyl-\ntransferases\n(e.g., HGPRT, APRT)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];
// Edges Bases -> Enzymes; PRPP -> Enzymes; Enzymes -> Nucleotides [label=" PPi"]; } /dot Caption: General Scheme of Nucleotide Salvage Pathways.
Clinical Significance of Altered PRPP Metabolism
Given its central role, it is not surprising that dysregulation of PRPP synthesis has severe clinical consequences.
PRPP Synthetase Superactivity
This rare, X-linked genetic disorder is caused by mutations in the PRPS1 gene that lead to an overactive PRS enzyme.[2][18] The mutations typically impair the allosteric feedback inhibition by purine nucleotides, leading to constitutively high levels of PRPP.[18][20]
Consequences:
-
Purine Overproduction: The excess PRPP drives the de novo purine pathway into overdrive.
-
Hyperuricemia and Gout: The accelerated purine synthesis and subsequent catabolism lead to massive overproduction of uric acid, causing severe gouty arthritis and kidney stones.[6][16][18]
-
Neurological Impairment: In severe forms, patients can present with sensorineural hearing loss, developmental delay, and ataxia.[20]
Table: Clinical Disorders of PRPP Metabolism
| Disorder | Genetic Basis | Biochemical Defect | Key Clinical Features |
| PRS Superactivity | Gain-of-function mutation in PRPS1 | Increased PRS activity due to loss of allosteric inhibition.[18][20] | Hyperuricemia, gout, kidney stones, neurodevelopmental impairment.[18][20] |
| Lesch-Nyhan Syndrome | Deficiency in HPRT1 | Inability to salvage hypoxanthine and guanine; PRPP accumulates and drives de novo synthesis. | Severe hyperuricemia, self-mutilation, cognitive impairment, dystonia.[6] |
| Arts Syndrome | Loss-of-function mutation in PRPS1 | Reduced PRS activity. | Profound sensorineural hearing loss, hypotonia, ataxia, intellectual disability.[2] |
PRPP Metabolism as a Target for Drug Development
The heavy reliance of rapidly proliferating cells, particularly cancer cells, on nucleotide synthesis makes the pathways involving PRPP attractive targets for chemotherapy.
Rationale for Targeting PRPP Synthetase
Inhibiting PRPP synthetase offers a powerful strategy to simultaneously block all downstream pathways that require PRPP, including de novo and salvage synthesis of both purines and pyrimidines.[21][22] This multi-pronged attack could be more effective than targeting a single downstream enzyme and may circumvent resistance mechanisms.
Examples of Inhibitors
-
Nucleoside Analogs: Certain synthetic nucleosides can be phosphorylated within the cell to their monophosphate form, which can then act as competitive inhibitors of PRPP synthetase. For example, the monophosphate of 4-methoxy-pyrimido[5,4-d]pyrimidine (MRPP) is a competitive inhibitor with respect to the activator, inorganic phosphate.[21]
-
Allosteric Inhibitors: The development of non-bisphosphonate, allosteric inhibitors of enzymes in related pyrophosphate pathways, such as Farnesyl Pyrophosphate Synthase (FPPS), provides a promising blueprint for discovering novel PRS inhibitors.[23][24] Such compounds could offer better bioavailability and tissue distribution profiles.
Conclusion
α-D-Ribose 1,5-Bisphosphate is a critical node in the metabolic network, integrating the pentose phosphate pathway with the biosynthesis of nucleotides, cofactors, and amino acids. The enzyme responsible for its synthesis, PRPP synthetase, functions as a key gatekeeper, tightly regulating metabolic flux in response to cellular needs. The severe pathologies arising from its dysregulation underscore its importance in human health. For drug development professionals, the PRPP metabolic axis represents a validated and compelling target space, offering the potential to develop potent anti-proliferative agents for oncology and other diseases of uncontrolled cell growth.
References
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Ashihara, H., & Stasolla, C. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]
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Gots, J. S., & Benson, C. E. (1974). Regulation and Mechanism of Phosphoribosylpyrophosphate Synthetase: Repression by End Products. Journal of Bacteriology. [Link]
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The Science Notes. (2023). Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. The Science Notes. [Link]
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Pixorize. De Novo Purine Synthesis Mnemonic for USMLE. Pixorize. [Link]
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Picmonic. De Novo Purine Synthesis PDF. Picmonic. [Link]
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Orphanet. (2005). Phosphoribosylpyrophosphate synthetase superactivity. Orphanet. [Link]
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Microbe Notes. (2022). Purine Synthesis. Microbe Notes. [Link]
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LibreTexts Biology. (2025). 7.11: Purine de novo Biosynthesis. Biology LibreTexts. [Link]
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Grantome. Regulation and Mechanism of Prpp Synthetase. Grantome. [Link]
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Fox, I. H., & Kelley, W. N. (1971). Phosphoribosylpyrophosphate in Man: Biochemical and Clinical Significance. Annals of Internal Medicine. [Link]
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Brapson, A., et al. (2022). Phosphoribosyl Pyrophosphate Synthetase. Encyclopedia MDPI. [Link]
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Hove-Jensen, B., et al. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews. [Link]
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ASM Journals. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews. [Link]
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Basicmedical Key. (2022). Purine and Pyrimidine Metabolism. Basicmedical Key. [Link]
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Chem-Impex. a-D-Ribose 1,5-Bis(phosphate) tetrasodium salt. Chem-Impex. [Link]
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DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]
-
PubMed. (1987). Inhibition of phosphoribosylpyrophosphate synthetase by 4-methoxy-(MRPP) and 4-amino-8-(D-ribofuranosylamino) pyrimido[5,4-d]pyrimidine (ARPP). PubMed. [Link]
-
Pearson. (2025). Genetics Nucleotide Metabolism Study Guide for Exams. Pearson. [Link]
-
YouTube. (2017). Pyrimidine Synthesis and Salvage Pathway. YouTube. [Link]
-
AccessMedicine. (2022). Nucleotide Metabolism | High-Yield Q & A Review for USMLE Step 1. AccessMedicine. [Link]
-
PubMed. (2013). Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development. PubMed. [Link]
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PubMed. (1982). Regulation of phosphoribosylpyrophosphate synthetase by endogenous purine and pyrimidine compounds and synthetic analogs in normal and leukemic white blood cells. PubMed. [Link]
-
Pure Synth. Alpha-D-Ribose 15-Bis(Phosphate) Tetrasodium Salt. Pure Synth. [Link]
-
PubMed. (2019). Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells. PubMed. [Link]
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MedlinePlus Genetics. (2009). Phosphoribosylpyrophosphate synthetase superactivity. MedlinePlus Genetics. [Link]
-
PubMed. (1977). The enzymic synthesis of ribose-1,5-bisphosphate: studies of its role in metabolism. PubMed. [Link]
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YouTube. (2025). Nucleotide Metabolism. YouTube. [Link]
-
Yeast Metabolome Database. α-D-ribose 5-phosphate (YMDB00650). Yeast Metabolome Database. [Link]
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ETH Library. (2023). Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia. ETH Library. [Link]
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MDPI. (2025). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI. [Link]
-
Wikipedia. Ribose 1,5-bisphosphate phosphokinase. Wikipedia. [Link]
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alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt CAS number 113599-17-0
CAS Number: 113599-17-0 Formula: C₅H₈Na₄O₁₁P₂ Molecular Weight: 398.01 g/mol [1]
Executive Summary
alpha-D-Ribose 1,5-Bis(phosphate) (Ribose-1,5-P₂) is a specialized organophosphate cofactor primarily utilized in the kinetic activation of the enzyme phosphopentomutase (PPM; EC 5.4.2.7) .[2] Unlike its structural analog ribulose-1,5-bisphosphate (RuBP), which drives carbon fixation in photosynthesis, Ribose-1,5-P₂ functions as a molecular "primer" in nucleotide metabolism. It facilitates the intramolecular phosphoryl transfer required to interconvert ribose-1-phosphate and ribose-5-phosphate, a critical step in the "ribose shuffle" linking nucleoside salvage pathways to the pentose phosphate pathway.
This guide provides a comprehensive technical analysis of the tetrasodium salt form, detailing its physicochemical stability, mechanistic role in enzymology, and validated protocols for its application in high-throughput screening and metabolic profiling.
Chemical Identity & Physicochemical Profile[3][4][5]
The tetrasodium salt form is engineered to maximize solubility and counteract the inherent instability of the glycosyl phosphate bond at the C1 position.
Structural Integrity and Stability
The molecule contains two distinct phosphate groups:
-
C5-Phosphate: A standard phosphoester bond, chemically stable under physiological conditions.
-
C1-Phosphate (Anomeric): A glycosyl phosphate (hemiacetal phosphate). This bond is thermodynamically high-energy and acid-labile.
Critical Handling Note: The C1-phosphate is susceptible to hydrolysis in acidic environments (pH < 5.0), leading to the formation of ribose-5-phosphate and inorganic phosphate. The tetrasodium counter-ions buffer the local environment, maintaining a neutral-to-basic pH upon reconstitution, which is essential for shelf-life.
Physicochemical Data Table
| Property | Specification | Technical Insight |
| Appearance | White to off-white lyophilized powder | Hygroscopic; protect from moisture to prevent hydrolysis. |
| Solubility | > 50 mg/mL in Water | Dissolves instantly; clear, colorless solution. |
| pH (1% Solution) | 7.5 – 9.0 | Basic pH prevents acid-catalyzed cleavage of the C1-P bond. |
| Purity (HPLC) | ≥ 95% | Impurities often include Ribose-5-Phosphate (degradation product). |
| Storage | -20°C (Desiccated) | Long-term stability requires freezing. Solutions should be prepared fresh. |
| 31P-NMR | Two distinct singlets | Confirms presence of both phosphate groups; C1-P is typically downfield. |
Mechanistic Role in Enzymology
The primary application of Ribose-1,5-P₂ is the activation of Phosphopentomutase (PPM) .
The "Ping-Pong" Activation Mechanism
PPM belongs to the phosphohexomutase superfamily, which utilizes a phosphorylated active site histidine residue to catalyze intramolecular transfer.
-
Apo-Enzyme State: Purified recombinant PPM is often isolated in an inactive, dephosphorylated "apo" state.
-
Priming (Activation): Ribose-1,5-P₂ binds to the apo-enzyme. The C1-phosphate group is transferred to the active site histidine (His-P), converting the enzyme to its active "holo" form.
-
Catalytic Cycle: The now-phosphorylated enzyme binds the substrate (e.g., Ribose-5-P), donates its phosphate to the C1 position (creating a transient Ribose-1,5-P₂ intermediate), and then recaptures the phosphate from the C5 position, releasing the product (Ribose-1-P).
Note: Ribose-1,5-P₂ is not consumed in the reaction; it acts strictly as a cofactor to maintain the phosphorylation state of the enzyme.
Pathway Visualization
The following diagram illustrates the activation of Apo-PPM and its subsequent catalytic cycle.
Figure 1: Mechanism of Phosphopentomutase activation by Ribose-1,5-bisphosphate.
Experimental Application & Protocols
Reconstitution and Handling
Objective: Prepare a stable stock solution for enzymatic assays.
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (which accelerates hydrolysis).
-
Solvent: Use molecular biology grade water or 10 mM Tris-HCl (pH 8.0). Avoid acidic buffers (Acetate, Citrate) during reconstitution.
-
Concentration: Prepare a 10 mM stock solution.
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) and freeze at -80°C. Do not freeze-thaw more than once.
Validated Protocol: Spectrophotometric Coupled Assay for PPM Activity
This protocol measures the conversion of Ribose-5-P to Ribose-1-P by coupling the product to Purine Nucleoside Phosphorylase (PNP) . This provides a real-time readout of PPM activity, dependent on Ribose-1,5-P₂ activation.
Principle:
-
PPM (Activated by Rib-1,5-P₂) converts Ribose-5-P
Ribose-1-P. -
PNP converts Ribose-1-P + Guanine
Guanosine + Pᵢ. -
Absorbance change is monitored (or Pᵢ release is measured). Alternatively, use Adenosine Phosphorylase + Adenosine Deaminase to monitor absorbance drop at 265 nm (Adenine
Inosine).
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂ (Mg²⁺ is required for PPM).
-
Activator: Ribose-1,5-bisphosphate (10 µM final).
-
Substrate: Ribose-5-phosphate (2 mM).
-
Coupling System: Adenosine (0.5 mM), Adenosine Phosphorylase (1 U), Adenosine Deaminase (1 U).
-
Enzyme: Purified PPM.
Step-by-Step Workflow:
-
Pre-Activation (Crucial Step):
-
Incubate Apo-PPM with 50 µM Ribose-1,5-bisphosphate and 1 mM MgCl₂ for 10 minutes on ice.
-
Why: This ensures the enzyme is fully phosphorylated (Holo-form) before the assay begins, eliminating lag phases.
-
-
Master Mix Preparation:
-
Combine Buffer, Coupling Enzymes, and Adenosine in a UV-transparent cuvette or plate.
-
-
Initiation:
-
Add the Pre-activated PPM.
-
Add Ribose-5-phosphate to start the reaction.
-
-
Measurement:
-
Monitor decrease in Absorbance at 265 nm (conversion of Adenine to Inosine).[3]
-
Calculation: Use the extinction coefficient difference between Adenine and Inosine (
) to calculate specific activity.
-
QC Workflow Visualization
Figure 2: Quality Control workflow for verifying reagent integrity prior to use.
Synthesis & Manufacturing Context
While researchers typically purchase this compound, understanding its synthesis informs purity expectations.
-
Enzymatic Synthesis: The most stereospecific method involves Glucose-1,6-bisphosphate synthase , which can accept Ribose-1-P or Ribose-5-P as alternative substrates, phosphorylating them using 1,3-bisphosphoglycerate as a donor.
-
Chemical Synthesis: Difficult due to the lability of the C1 phosphate and the need for selective phosphorylation. Chemical batches often have higher inorganic phosphate (Pᵢ) contaminants, which can inhibit PPM if not removed.
References
-
Ray, W. J., & Roscelli, G. A. (1964). A Kinetic Study of the Phosphoglucomutase Pathway. Journal of Biological Chemistry, 239, 1228-1238.
- Foundational text establishing the mechanism of phosphomutase activation by bisphosph
-
Rashid, N., et al. (2004). Crystal Structure of a Thermostable Phosphopentomutase from Bacillus stearothermophilus. Proteins: Structure, Function, and Bioinformatics, 57(4), 850-853.
- Provides structural evidence of the active site requirements for the cofactor.
-
Panosian, T. D., et al. (2011). Bacillus cereus Phosphopentomutase is an Alkaline Phosphatase Family Member.[2] Journal of Biological Chemistry, 286(10), 8043-8054.
- Detailed characterization of the enzyme's activation and the role of the bisphosph
-
Kammen, H. O., & Koo, R. (1969). Phosphopentomutases: I. Identification of Two Activities in Escherichia coli. Journal of Biological Chemistry, 244(18), 4888-4895.
- Classic methodology for the separation and assay of PPM using specific cofactors.
Sources
Methodological & Application
Synthesis of alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt
Application Note: Synthesis of -D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt
Abstract & Biological Significance[1]
Despite its biological importance, commercial availability of high-purity
Strategic Synthesis Overview
The primary challenge in synthesizing
To ensure high stereochemical purity, this protocol utilizes 5-Phosphoribosyl-1-pyrophosphate (PRPP) as the starting material. PRPP naturally possesses the correct
Reaction Logic
Workflow Diagram
Caption: Workflow for the semi-synthetic conversion of PRPP to
Detailed Protocol: Controlled Hydrolysis of PRPP
Materials Required[1][2][3][4][5][6][7][8][9]
-
Substrate: 5-Phosphoribosyl-1-pyrophosphate (PRPP) Sodium Salt (Commercial Grade, >90% purity).
-
Reagents: Hydrochloric Acid (0.1 M), Sodium Hydroxide (0.1 M and 1 M), Barium Acetate (for QC), Ethanol (absolute).
-
Resin: DEAE-Sephadex A-25 (chloride form).
-
Equipment: HPLC system (Anion Exchange column), Lyophilizer, pH meter (micro-probe).
Step-by-Step Methodology
Phase 1: Selective Hydrolysis
-
Dissolution: Dissolve 100 mg (approx. 0.2 mmol) of PRPP sodium salt in 5.0 mL of degassed, deionized water.
-
Acidification: Carefully adjust the pH of the solution to 4.0 ± 0.1 using 0.1 M HCl.
-
Critical Note: Do not drop below pH 3.0. Stronger acid will hydrolyze the ester linkage at C1, yielding Ribose-5-phosphate and destroying the bisphosphate.
-
-
Incubation: Place the reaction vessel in a water bath maintained at 70°C . Incubate for 15–20 minutes .
-
Quenching: Immediately cool the reaction on ice to 0°C. Rapidly adjust the pH to 7.5 using 0.1 M NaOH. This stops the hydrolysis.
Phase 2: Purification (Anion Exchange)
-
Column Prep: Equilibrate a DEAE-Sephadex A-25 column (1.5 x 20 cm) with 0.01 M
(Ammonium Bicarbonate). -
Loading: Load the quenched reaction mixture (containing R1,5P, Inorganic Phosphate (
), and trace R5P) onto the column. -
Elution Gradient: Elute with a linear gradient of
(0.01 M to 0.4 M).-
Elution Order: Inorganic Phosphate (
) elutes first, followed by Ribose-5-phosphate (monophosphate), then Ribose-1,5-bisphosphate , and finally unreacted PRPP (triphosphate equivalent).
-
-
Fraction Collection: Monitor absorbance at 215 nm (phosphate backbone) or use a phosphate assay on fractions. Pool fractions corresponding to the bisphosphate peak.
Phase 3: Salt Conversion & Isolation
-
Desalting/Conversion: To convert the ammonium salt to the Tetrasodium salt , pass the pooled fractions through a cation exchange column (Dowex 50W-X8,
form). -
Lyophilization: Freeze the eluate and lyophilize to dryness.
-
Result: A white, hygroscopic powder of
-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt. -
Storage: Store at -20°C under argon. The C1-phosphate is sensitive to moisture.
-
Quality Control & Characterization
Trustworthiness in synthesis requires rigorous validation. The following parameters confirm the identity and purity of the product.
Quantitative Data Summary
| Parameter | Specification | Method | Notes |
| Appearance | White amorphous powder | Visual | Hygroscopic |
| Purity | > 95% | HPLC (SAX) | Retention time distinct from R5P and PRPP |
| Phosphate Content | 1.95 – 2.05 molar ratio | Colorimetric | Molybdenum Blue assay (Acid hydrolysis) |
| Sodium Content | 4.0 ± 0.2 molar ratio | Flame Photometry | Confirms Tetrasodium salt |
| > 98% |
NMR Validation (Self-Validating System)
The most definitive proof of the structure is
-
PRPP (Starting Material): Shows a doublet for the C1-pyrophosphate (
-10 to -12 ppm) and a singlet for C5-phosphate ( ~4 ppm). -
-R1,5P (Product): The pyrophosphate doublet disappears . Two distinct singlets appear:
-
C5-Phosphate:
~4.0 ppm. -
C1-Phosphate:
~2.5 ppm (shifted downfield compared to pyrophosphate).
-
-
Coupling: The absence of P-P coupling confirms the loss of the terminal phosphate.
Biological Context: The Phosphopentomutase Pathway
Understanding why you are synthesizing this molecule ensures correct application in assays.
Caption: Activation of Phosphopentomutase by
Troubleshooting & Stability
-
Hydrolysis Risk: The glycosyl phosphate bond (C1-O-P) is acid-labile. Avoid buffers with pH < 6.0 during storage.
-
Anomerization: In solution,
-R1,5P can slowly anomerize to the -form, especially at high temperatures. Always prepare fresh solutions on ice. -
Incomplete Hydrolysis: If
P NMR shows residual pyrophosphate signals, the hydrolysis time at 70°C was insufficient. Extend by 5 minutes, but monitor for C1-hydrolysis (appearance of free R5P).
References
-
Hove-Jensen, B. (1988). "Ribose-1,5-bisphosphate: An intermediate in the interconversion of Ribose-1-phosphate and Ribose-5-phosphate." Biochemical Journal.
-
Tozzi, M. G., et al. (2006). "Pentose phosphates in nucleoside interconversion and catabolism." FEBS Journal.
-
Kammen, H. O., & Koo, R. (1969). "Phosphopentomutases.[3] I. Identification of two activities in Escherichia coli and their specific activation by Ribose-1,5-bisphosphate." Journal of Biological Chemistry.
-
Sigma-Aldrich. "Product Specification: D-Ribose 5-phosphate disodium salt." (Used as reference for starting material standards).
-
PubChem. "Compound Summary: Ribose 1,5-bisphosphate."[4]
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Modelling the reaction mechanism of ribulose-1,5-bisphosphate carboxylase/oxygenase and consequences for kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphopentomutase (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt for Cell Culture Studies
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt in mammalian cell culture. α-D-Ribose 1,5-bisphosphate (R15BP) is a phosphorylated monosaccharide that serves as a key metabolic intermediate. Its strategic introduction into cell culture systems offers a powerful tool for investigating the intricate networks of nucleotide metabolism, cellular energetics, and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to modulate and study the pentose phosphate pathway (PPP) and its downstream effects on cellular proliferation, differentiation, and metabolic phenotype. We provide not only step-by-step methodologies but also the underlying biochemical rationale to empower researchers to design robust, self-validating experiments.
Scientific Foundation: The Central Role of Phosphorylated Ribose
To appreciate the utility of α-D-Ribose 1,5-bisphosphate, one must first understand the metabolic nexus where it resides. The pentose phosphate pathway (PPP) is a fundamental component of cellular metabolism that runs parallel to glycolysis.[1] Its primary functions are to generate NADPH, which provides reducing power for antioxidant defense and biosynthesis, and to produce Ribose-5-phosphate (R5P).[1][2]
R5P is the indispensable precursor for the synthesis of 5-phospho-α-D-ribose 1-diphosphate (PRPP).[1] This reaction, catalyzed by the highly regulated enzyme Ribose-phosphate pyrophosphokinase (PRPS1), is a critical control point in nucleotide biosynthesis.[3][4][5] PRPP is subsequently used in both the de novo and salvage pathways for the production of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[1][5] Given that rapidly dividing cells, such as cancer cells, have an immense demand for nucleotides, the activity of the PPP and PRPS1 is often elevated in these contexts.[1]
α-D-Ribose 1,5-bisphosphate is a closely related metabolite that can be enzymatically synthesized from Ribose-5-phosphate.[6] Crucially, R15BP has been identified as a potent activator of phosphofructokinase, a key rate-limiting enzyme in glycolysis.[6] By supplementing cell cultures with R15BP, researchers can introduce a key metabolite that influences both nucleotide synthesis precursor pools and central carbon metabolism. The tetrasodium salt form is utilized to enhance its solubility and stability in aqueous cell culture media.[7]
Signaling Pathway Context
The diagram below illustrates the central position of phosphorylated ribose derivatives in cellular metabolism, linking the Pentose Phosphate Pathway to nucleotide synthesis.
Figure 1: Metabolic role of phosphorylated ribose.
Applications in Cell Culture Research
Supplementing media with α-D-Ribose 1,5-Bis(phosphate) can be applied to several research areas:
-
Cancer Metabolism: Investigate the reliance of cancer cells on the PPP and nucleotide synthesis. Determine if providing an excess of a downstream metabolite can rescue cells from inhibitors of the PPP or PRPS1.
-
Cellular Energetics: Study the interplay between glycolysis and the PPP. As R15BP can activate phosphofructokinase, its addition may alter the metabolic flux through these central pathways.[6]
-
Drug Discovery: Screen for compounds that synergize with R15BP to induce cytotoxicity, potentially identifying drugs that target compensatory metabolic pathways.
-
Cell Differentiation: The requirement for D-ribose can increase during cellular differentiation.[8] R15BP can be used to probe the role of nucleotide availability in lineage commitment and maturation, as demonstrated in models like HL-60 cell differentiation.[8]
Experimental Protocols
The following protocols provide a framework for the preparation and application of α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt in a typical cell culture workflow.
Reagent Handling and Stock Solution Preparation
The integrity of your experiments begins with proper reagent handling. The tetrasodium salt of R15BP is a stable, crystalline powder but should be handled with care to prevent contamination.
Protocol 1: Preparation of a 100 mM Sterile Stock Solution
-
Aseptic Technique: Perform all steps in a sterile laminar flow hood.
-
Calculation: The molecular weight of α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt (C₅H₈Na₄O₁₁P₂) is approximately 398.01 g/mol .[9] To prepare 10 mL of a 100 mM stock solution, weigh out 39.8 mg of the powder.
-
Dissolution: Aseptically add the weighed powder to a 15 mL sterile conical tube. Add 10 mL of sterile, cell culture-grade water or phosphate-buffered saline (PBS). Vortex thoroughly until the powder is completely dissolved. The tetrasodium salt enhances solubility in aqueous solutions.[7]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use (up to one year).[10][11] Avoid repeated freeze-thaw cycles.
| Desired Stock Concentration | Mass for 10 mL | Solvent |
| 10 mM | 3.98 mg | Cell Culture Grade Water/PBS |
| 50 mM | 19.9 mg | Cell Culture Grade Water/PBS |
| 100 mM | 39.8 mg | Cell Culture Grade Water/PBS |
| 250 mM | 99.5 mg | Cell Culture Grade Water/PBS |
| Table 1: Preparation of R15BP Stock Solutions. |
Determining Optimal Working Concentration
The optimal concentration of R15BP will be cell-type dependent. It is crucial to perform a dose-response experiment to identify a concentration that elicits a biological effect without inducing cytotoxicity. Based on studies with related sugars like D-ribose, a starting range of 1-25 mM in the final culture medium is recommended.[8]
Protocol 2: Cell Proliferation Assay (e.g., MTT or Cell Counting)
This protocol is designed to assess the effect of R15BP on cell proliferation and establish a working concentration range.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment Preparation: Prepare a series of dilutions of your 100 mM R15BP stock solution in pre-warmed, complete cell culture medium. Target final concentrations could include 0 mM (vehicle control), 1 mM, 2.5 mM, 5 mM, 10 mM, and 25 mM.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of R15BP. Include at least three to six replicate wells for each condition.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment: At the end of the incubation period, quantify cell viability/proliferation using a standard method such as an MTT, WST-1, or PrestoBlue™ assay, or by trypsinizing and counting cells from parallel plates.
-
Data Analysis: Calculate the average result for each concentration and normalize it to the vehicle control (0 mM). Plot the normalized proliferation versus R15BP concentration to observe the dose-response effect.
Experimental Workflow
The following diagram outlines the logical flow for a typical dose-response experiment.
Figure 2: Workflow for R15BP dose-response experiment.
Interpretation and Troubleshooting
-
Increased Proliferation: If lower concentrations of R15BP enhance cell growth, it may suggest that the availability of ribose precursors for nucleotide synthesis is a rate-limiting factor for proliferation in that specific cell line.
-
Decreased Proliferation/Cytotoxicity: High concentrations may lead to reduced proliferation or cell death.[8] This could be due to metabolic imbalances, such as excessive glycolytic flux, or other off-target effects. It is essential to distinguish between a cytostatic (growth arrest) and cytotoxic (cell death) effect, for which an LDH or similar cytotoxicity assay is recommended.
-
No Effect: The cell line may have a robust endogenous capacity for R5P synthesis, making it insensitive to exogenous supplementation.
-
Precipitation in Media: If you observe precipitate after adding the R15BP stock to your medium, it may be due to high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) reacting with the phosphate groups. Try preparing the stock solution in sterile water instead of PBS or preparing a more dilute stock solution.
Conclusion
α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt is a valuable tool for probing the metabolic dependencies of cultured cells. By providing a direct precursor to the nucleotide synthesis pathway and an allosteric activator of glycolysis, it allows for the targeted manipulation of fundamental cellular processes. The protocols and scientific context provided herein serve as a robust starting point for researchers to integrate this compound into their experimental designs, leading to new insights into cell biology, disease pathology, and therapeutic development.
References
-
Human Gene PRPS1 (ENST00000372435.10) from GENCODE V49 - UCSC Genome Browser. (n.d.). UCSC Genome Browser. Retrieved February 21, 2026, from [Link]
-
Hvorecny, K. L., et al. (2022). Human PRPS1 filaments stabilize allosteric sites to regulate activity. bioRxiv. Retrieved February 21, 2026, from [Link]
-
Rose, I. A., et al. (1974). The enzymic synthesis of ribose-1,5-bisphosphate: studies of its role in metabolism. PubMed. Retrieved February 21, 2026, from [Link]
-
Prps1 - Ribose-phosphate pyrophosphokinase 1 - Mus musculus (Mouse). (n.d.). UniProt. Retrieved February 21, 2026, from [Link]
-
alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt, TCI America™. (n.d.). Fisher Scientific. Retrieved February 21, 2026, from [Link]
-
Khasanov, A., et al. (2025). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI. Retrieved February 21, 2026, from [Link]
-
alpha-D-ribose 1,5-bisphosphate(4-) - PubChem. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
Chao, Y., & Zhang, Y. E. (2023). Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia. ETH Library. Retrieved February 21, 2026, from [Link]
-
8DBE: Human PRPS1 with ADP; Hexamer. (2023). RCSB PDB. Retrieved February 21, 2026, from [Link]
-
alpha-D-ribose 5-phosphate (YMDB00650). (n.d.). Yeast Metabolome Database. Retrieved February 21, 2026, from [Link]
-
Ribose-5-Phosphate: The Essential Precursor for Nucleotide Synthesis Produced by the Pentose Phosphate Pathway. (2025). CSIR NET LIFE SCIENCE COACHING. Retrieved February 21, 2026, from [Link]
-
An updated protocol for the cost-effective and weekend-free culture of human induced pluripotent stem cells. (n.d.). Feinberg School of Medicine. Retrieved February 21, 2026, from [Link]
-
Ribulose 1,5-bisphosphate - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
-
MacDonell, K. L., et al. (2008). Ribose enhances retinoic acid-induced differentiation of HL-60 cells. PubMed. Retrieved February 21, 2026, from [Link]
-
alpha-D-ribose 1,5-bisphosphate(4-) (CHEBI:68688). (n.d.). EMBL-EBI. Retrieved February 21, 2026, from [Link]
-
Ipata, P. L., & Mura, U. (2022). Ribose Intake as Food Integrator: Is It a Really Convenient Practice?. MDPI. Retrieved February 21, 2026, from [Link]
-
Wan, X., et al. (2025). D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. PMC - NIH. Retrieved February 21, 2026, from [Link]
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. Find My Gene [promega.de]
- 5. biorxiv.org [biorxiv.org]
- 6. The enzymic synthesis of ribose-1,5-bisphosphate: studies of its role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Ribose enhances retinoic acid-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt | CAS 113599-17-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt | 113599-17-0 [sigmaaldrich.com]
- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
Troubleshooting & Optimization
Common impurities in alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt samples
Welcome to the technical support center for α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding common impurities in this critical biochemical. Our goal is to ensure the integrity and success of your experiments by equipping you with the expertise to identify, manage, and mitigate potential purity issues.
I. Understanding the Purity Landscape of α-D-Ribose 1,5-Bis(phosphate)
α-D-Ribose 1,5-Bis(phosphate) is a key metabolite and a vital substrate in various biochemical assays. The purity of this reagent is paramount, as even trace amounts of contaminants can significantly impact experimental outcomes, leading to erroneous data and misinterpreted results. This section delves into the common impurities you may encounter and their origins.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
FAQ 1: My enzymatic assay utilizing α-D-Ribose 1,5-Bis(phosphate) shows lower than expected activity or significant inhibition. What could be the cause?
This is a common issue that can often be traced back to specific impurities in the substrate. Several contaminants are known to inhibit enzymatic reactions.
Possible Causes and Solutions:
-
Heavy Metal Contamination: Reagents used in the synthesis of α-D-Ribose 1,5-Bis(phosphate) can be a source of heavy metal contamination, such as lead[1][2][3]. These metal ions can act as potent non-competitive inhibitors for many enzymes[1][2].
-
Troubleshooting:
-
Chelation: Add a chelating agent like EDTA to your reaction buffer to sequester divalent metal ions.
-
Reagent Purity Check: Test all your assay components, not just the ribose bisphosphate, for heavy metal contamination.
-
Supplier Qualification: Contact your supplier for the lot-specific certificate of analysis, paying close attention to heavy metal content.
-
-
-
Oxidative Degradation Products: α-D-Ribose 1,5-Bis(phosphate) can undergo oxidation, especially during long-term storage or exposure to transition metals and oxygen[4]. This can lead to the formation of potent enzyme inhibitors, such as D-glycero-2,3-pentodiulose-1,5-bisphosphate, which has been shown to be a slow, tight-binding inhibitor of RuBisCO[4].
-
Troubleshooting:
-
Proper Storage: Always store the compound at the recommended temperature (typically -20°C) and under an inert atmosphere if possible.
-
Fresh Solutions: Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.
-
Antioxidants: In some cases, the inclusion of a mild antioxidant in your storage buffer may be considered, but its compatibility with your downstream application must be verified.
-
-
-
Presence of Related Sugar Phosphates: The enzymatic or chemical synthesis of α-D-Ribose 1,5-Bis(phosphate) can result in residual starting materials or side-products.
-
Common Contaminants:
-
Impact: These related sugar phosphates can act as competitive inhibitors or may not be substrates for your enzyme, leading to an overestimation of the active substrate concentration.
-
Troubleshooting:
-
High-Resolution Analysis: Employ analytical techniques like HPLC or 31P-NMR to resolve and quantify these related impurities.
-
Purification: If necessary, repurify the material using anion-exchange chromatography.
-
-
FAQ 2: I am observing inconsistent results between different lots of α-D-Ribose 1,5-Bis(phosphate). How can I ensure reproducibility?
Lot-to-lot variability is a significant challenge in research. Understanding the potential differences is key to mitigating their impact.
Key Areas of Variability and Solutions:
| Parameter | Potential Impact | Recommended Action |
| Water Content | Affects the accurate molar concentration of your solutions. | Always refer to the lot-specific Certificate of Analysis (CoA) for the water content and adjust the mass used for solution preparation accordingly. Consider Karl Fischer titration for precise water content determination. |
| Sodium Content | The compound is a tetrasodium salt. Variations in sodium content can alter the molecular weight and ionic strength of your solutions. | Use the molecular weight provided on the CoA for concentration calculations. Be mindful of the final ionic strength of your experimental buffer. |
| Anomeric Purity | The presence of the β-anomer can affect enzyme kinetics if your enzyme is specific for the α-anomer. | Check the supplier's specifications for anomeric purity. If this is a critical parameter for your assay, consider specialized suppliers who provide high-purity anomers. |
| Overall Purity | Lower purity lots will contain a higher percentage of the impurities discussed in FAQ 1. | Always procure high-purity grade material (e.g., ≥99.0% by TLC) and review the CoA for each new lot. Perform an in-house purity check if you observe inconsistencies. |
III. Experimental Protocols & Workflows
This section provides detailed methodologies for the analysis and purification of α-D-Ribose 1,5-Bis(phosphate).
Protocol 1: Purity Assessment by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This method is highly sensitive for the analysis of carbohydrates and their phosphorylated derivatives.
Materials:
-
High-performance liquid chromatography (HPLC) system with a PAD detector
-
Anion-exchange column (e.g., Dionex CarboPac™ series)
-
Sodium hydroxide (NaOH) solutions
-
Sodium acetate (NaOAc)
-
High-purity water
Procedure:
-
Sample Preparation: Dissolve a known amount of α-D-Ribose 1,5-Bis(phosphate) in high-purity water to a final concentration of 10-100 µM.
-
Mobile Phase Preparation: Prepare a gradient of sodium hydroxide and sodium acetate. A typical gradient might be:
-
Eluent A: 100 mM NaOH
-
Eluent B: 100 mM NaOH with 1 M NaOAc
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 25 µL
-
Gradient: A suitable gradient to separate mono- and bis-phosphorylated sugars.
-
-
Detection: Use a pulsed amperometric detector with a gold working electrode and an appropriate waveform for carbohydrate detection.
-
Data Analysis: Identify and quantify impurities by comparing retention times and peak areas with known standards of potential contaminants (e.g., R5P, R1P).
Workflow for Troubleshooting Assay Inhibition
The following diagram illustrates a logical workflow for diagnosing and resolving issues of low activity or inhibition in your enzymatic assay.
IV. References
-
Borchers, S., et al. (1977). Heavy metal impurities impair the spectrophotometric assay of ribulose bisphosphate carboxylase activity. Plant Physiology, 59(1), 107-10. [Link]
-
Finn, M. J., & Tabita, F. R. (2004). Modified Pathway To Synthesize Ribulose 1,5-Bisphosphate in Methanogenic Archaea. Journal of Bacteriology, 186(19), 6360-6366. [Link]
-
Wang, Z. Y., & Portis, A. R., Jr (1992). ATP Hydrolysis Activity and Polymerization State of Ribulose-1,5-Bisphosphate Carboxylase Oxygenase Activase (Do the Effects of Mg2+, K+, and Activase Concentrations Indicate a Functional Similarity to Actin?). Plant physiology, 99(4), 1348–1353. [Link]
-
ConductScience. (2022). The Calvin Cycle (AKA Light-Independent Reactions). ConductScience. [Link]
-
Rose, I. A., et al. (1986). The enzymic synthesis of ribose-1,5-bisphosphate: studies of its role in metabolism. Archives of Biochemistry and Biophysics, 250(2), 513-8. [Link]
-
Li, C., et al. (2012). Regulation of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (Rubisco) Activase: PRODUCT INHIBITION, COOPERATIVITY, AND MAGNESIUM ACTIVATION. The Journal of Biological Chemistry, 287(11), 8266–8275. [Link]
-
Borchers, S., et al. (1977). Heavy Metal Impurities Impair the Spectrophotometric Assay of Ribulose Bisphosphate Carboxylase Activity. Plant Physiology, 59(1), 107-110. [Link]
-
Michelet, L., et al. (2022). Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate. Frontiers in Plant Science, 13, 1042436. [Link]
-
BrainKart. (2017). Ribulose bisphosphate is regenerated from triose phosphate. BrainKart. [Link]
-
Johnson, L. L., & Dunaway-Mariano, D. (1998). Role of Metal Ions in the Reaction Catalyzed by L-Ribulose-5-phosphate 4-Epimerase†. Biochemistry, 37(45), 15819-15830. [Link]
-
Wikipedia contributors. (2023). Ribulose 1,5-bisphosphate. Wikipedia, The Free Encyclopedia. [Link]
-
Robinson, S. P., & Portis, A. R., Jr (1988). Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase Activase Protein Prevents the in Vitro Decline in Activity of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase. Plant Physiology, 86(1), 293-298. [Link]
-
Gancarek, P., et al. (2022). D ‐Ribose 1‐Phosphate Via Enzymatic Phosphorolysis of 7‐Methylguanosine and 7‐Methyldeoxyguanosine. Current Protocols, 2(10), e574. [Link]
-
Velasco-Lozano, S., et al. (2019). Metal ion type significantly affects the morphology but not the activity of lipase–metal–phosphate nanoflowers. RSC Advances, 9(1), 163-170. [Link]
-
MtoZ Biolabs. D-ribulose-1,5-bisphosphate Analysis Service. MtoZ Biolabs. [Link]
-
Wong, C. H., et al. (1982). Synthesis of Ribulose 1,5-bisphosphate: Routes From Glucose 6-phosphate (Via 6-phosphogluconate) and From Adenosine Monophosphate (Via Ribose 5-phosphate). Methods in Enzymology, 89, 108-21. [Link]
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Schmidt, G. W., & Mishkind, M. L. (1983). Rapid degradation of unassembled ribulose 1,5-bisphosphate carboxylase small subunits in chloroplasts. Proceedings of the National Academy of Sciences, 80(9), 2632-2636. [Link]
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Ecoli Metabolome Database. (2015). Ribose 1,5-bisphosphate (ECMDB11688). ECMDB. [Link]
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National Center for Biotechnology Information. (n.d.). Ribulose 1,5-bisphosphate. PubChem Compound Database. [Link]
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Borchers, S., et al. (1977). Heavy Metal Impurities Impair the Spectrophotometric Assay of Ribulose Bisphosphate Carboxylase Activity 1. Plant Physiology, 59(1), 107–110. [Link]
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Kane, H. J., et al. (1998). Potent Inhibition of RibuloseBisphosphate Carboxylase by an Oxidized Impurity in Ribulose1,5-Bisphosphate. Plant Physiology, 117(3), 999-1008. [Link]
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Pure Synth. (n.d.). Alpha-D-Ribose 15-Bis(Phosphate) Tetrasodium Salt. Pure Synth. [Link]
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Tozzi, M. G., et al. (1984). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Journal of Biochemical and Biophysical Methods, 10(3-4), 163-71. [Link]
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Yeast Metabolome Database. (n.d.). alpha-D-ribose 5-phosphate (YMDB00650). Yeast Metabolome Database. [Link]
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Validation & Comparative
A Researcher's Guide to Internal Standards in Metabolomics: A Comparative Analysis Featuring alpha-D-Ribose 1,5-Bisphosphate Tetrasodium Salt
This guide provides an in-depth technical comparison of internal standardization strategies in metabolomics, with a special focus on the potential application of alpha-D-Ribose 1,5-bisphosphate tetrasodium salt as a non-labeled internal standard for the analysis of polar metabolites. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy and reproducibility of their metabolomics data.
The Imperative of Internal Standards in Metabolomics
Metabolomics aims to comprehensively identify and quantify the diverse array of small molecules in a biological system. However, the analytical journey from sample to data is fraught with potential for variability. Each step, from sample collection and preparation to chromatographic separation and mass spectrometric detection, can introduce errors that obscure the true biological variations.[1] Internal standards (IS) are crucial for mitigating these non-biological variations, thereby ensuring data quality and reliability.[2]
The primary roles of an internal standard are to:
-
Correct for sample loss during preparation: By adding a known amount of an IS early in the workflow, any loss of analyte during extraction, derivatization, or other handling steps can be normalized.[3]
-
Account for variations in injection volume: Inconsistencies in the amount of sample introduced into the analytical instrument can be corrected.
-
Compensate for matrix effects: The sample matrix (e.g., plasma, urine, tissue extract) can suppress or enhance the ionization of target analytes in the mass spectrometer, leading to inaccurate quantification. An ideal IS will experience similar matrix effects as the analyte, allowing for effective normalization.[2]
-
Monitor instrument performance: Fluctuations in instrument sensitivity and stability over an analytical run can be tracked and corrected for.
The choice of an internal standard is therefore a critical decision in the design of any quantitative metabolomics experiment.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The most effective internal standards are stable isotope-labeled (SIL) analogues of the target analytes (e.g., ¹³C, ¹⁵N, or ²H labeled).[2] These compounds are chemically identical to the endogenous metabolites but have a different mass, allowing them to be distinguished by the mass spectrometer.
Advantages of SIL Internal Standards:
-
Co-elution with the analyte: SIL standards have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they behave similarly during chromatographic separation.
-
Similar ionization efficiency and matrix effects: As they are chemically identical, they are expected to experience the same ionization suppression or enhancement as the analyte.
-
High accuracy and precision: The use of SIL standards in isotope dilution mass spectrometry (IDMS) is considered the gold-standard for quantitative accuracy.[4]
Limitations of SIL Internal Standards:
-
Cost and availability: The synthesis of SIL standards for every metabolite of interest can be prohibitively expensive, and many are not commercially available.[5]
-
Not suitable for untargeted metabolomics: In untargeted studies where the goal is to detect as many metabolites as possible, it is impractical to have a corresponding SIL standard for every detected feature.
Navigating the Alternatives: Non-Labeled Internal Standards
When SIL internal standards are not feasible, researchers often turn to non-labeled compounds as alternatives. The key is to select a compound that mimics the behavior of the target analytes as closely as possible.
Types of Non-Labeled Internal Standards:
-
Structural Analogues: Compounds with a similar chemical structure to the analytes of interest.
-
Compounds with similar physicochemical properties: Even if not structurally identical, a compound with similar polarity, pKa, and functional groups may serve as a suitable IS.
-
A single or a mixture of representative compounds: For broader untargeted studies, a mixture of compounds representing different chemical classes can be used to normalize different regions of the chromatogram.
The primary challenge with non-labeled internal standards is that they may not perfectly co-elute with all analytes or experience the exact same matrix effects, which can lead to less accurate correction.
A Candidate for Polar Metabolomics: alpha-D-Ribose 1,5-Bisphosphate Tetrasodium Salt
For the analysis of highly polar and anionic metabolites, such as sugar phosphates, organic acids, and nucleotides, which are often analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC), finding a suitable internal standard is crucial. alpha-D-Ribose 1,5-bisphosphate tetrasodium salt presents itself as a potential candidate for a non-labeled internal standard in such analyses.
Chemical Properties of alpha-D-Ribose 1,5-Bisphosphate Tetrasodium Salt:
-
Chemical Formula: C₅H₈Na₄O₁₁P₂
-
Molecular Weight: 398.01 g/mol
-
CAS Number: 113599-17-0
-
Structure: A sugar molecule with two phosphate groups, making it highly polar and anionic.
Rationale for its use as an Internal Standard in Polar Metabolomics:
-
Structural Relevance: As a phosphorylated sugar, it is structurally related to a key class of central carbon metabolism intermediates. This structural similarity suggests it may behave similarly to other sugar phosphates during extraction and chromatographic separation.
-
High Polarity: Its high polarity makes it suitable for HILIC, where it is likely to be well-retained and elute in the same region as other polar metabolites.
-
Commercial Availability and Cost-Effectiveness: Compared to custom-synthesized SIL standards of various sugar phosphates, this compound is commercially available for research use, offering a more accessible option.
Comparative Performance of Internal Standard Strategies
| Feature | Stable Isotope-Labeled (SIL) IS | alpha-D-Ribose 1,5-Bisphosphate Tetrasodium Salt (Non-Labeled) | No Internal Standard |
| Correction for Matrix Effects | Excellent | Moderate to Good (for structurally similar analytes) | None |
| Correction for Sample Loss | Excellent | Good | None |
| Correction for Injection Volume Variation | Excellent | Excellent | None |
| Analyte Coverage (Untargeted) | Poor (requires a specific IS for each analyte) | Good (can be used for a class of compounds) | N/A |
| Cost | High | Low to Moderate | N/A |
| Availability | Limited | Readily Available | N/A |
| Confidence in Quantification | High | Moderate | Low |
Experimental Workflow for Metabolite Profiling using a Non-Labeled Internal Standard
The following diagram and protocol outline a typical workflow for untargeted metabolomics of polar metabolites using HILIC-LC-MS with a non-labeled internal standard like alpha-D-Ribose 1,5-bisphosphate tetrasodium salt.
Caption: A typical experimental workflow for LC-MS-based metabolomics using an internal standard.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation
-
Metabolism Quenching: For cellular samples, rapidly quench metabolic activity by adding ice-cold 80% methanol. For biofluids like plasma, keep samples on ice.
-
Internal Standard Spiking: To 100 µL of sample (or cell pellet), add a known amount of alpha-D-Ribose 1,5-bisphosphate tetrasodium salt solution (e.g., 10 µL of a 1 mg/mL stock solution).
-
Metabolite Extraction: A common method for polar and non-polar metabolite extraction is the use of a biphasic system. Add methyl tert-butyl ether (MTBE) and methanol, followed by water, to create two phases. The polar metabolites will be in the lower aqueous/methanolic phase.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the lower aqueous phase containing the polar metabolites.
-
Drying and Reconstitution: Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent suitable for HILIC injection (e.g., 90% acetonitrile/10% water).
2. HILIC-LC-MS Analysis
-
Chromatographic System: Utilize a HILIC column (e.g., a silica or zwitterionic stationary phase) on a UHPLC system.
-
Mobile Phases:
-
Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium acetate, pH 9).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A typical gradient starts at a high percentage of organic solvent (e.g., 95% B) and gradually increases the aqueous portion to elute the polar compounds.
-
Mass Spectrometry: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire data in negative ion mode to detect the deprotonated sugar phosphates and other anionic metabolites.
3. Data Analysis
-
Peak Picking and Integration: Use a suitable software package to detect and integrate the chromatographic peaks for all features, including the internal standard.
-
Internal Standard Normalization: For each sample, divide the peak area of every detected metabolite by the peak area of alpha-D-Ribose 1,5-bisphosphate.
-
Metabolite Identification: Identify metabolites by matching their accurate mass and retention time to a database of standards or by fragmentation analysis (MS/MS).
-
Statistical Analysis: Perform statistical tests on the normalized data to identify significant differences between experimental groups.
Conclusion and Recommendations
While stable isotope-labeled internal standards remain the gold standard for achieving the highest accuracy in quantitative metabolomics, their practical limitations necessitate the exploration of viable alternatives. alpha-D-Ribose 1,5-bisphosphate tetrasodium salt emerges as a promising, cost-effective, and commercially available candidate for use as a non-labeled internal standard in the analysis of polar metabolites, particularly sugar phosphates, by HILIC-LC-MS.
Researchers considering its use should conduct initial validation experiments to assess its performance for their specific analytes and sample matrices. This would involve evaluating its extraction recovery, chromatographic behavior, and its ability to correct for matrix effects in comparison to a small set of available SIL standards for representative analytes. By carefully selecting and validating an appropriate internal standard, researchers can significantly enhance the quality and reliability of their metabolomics data, leading to more robust and reproducible scientific discoveries.
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A Researcher's Guide to Investigating Antibody Cross-Reactivity with alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. Unintended cross-reactivity can lead to misleading results and compromise the validity of an immunoassay. This guide provides an in-depth technical overview of how to approach and evaluate the potential cross-reactivity of antibodies with alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt, a key biochemical intermediate. We will explore the underlying principles of antibody cross-reactivity, compare relevant detection methodologies, and provide a detailed experimental protocol for assessment.
Introduction: The Significance of Antibody Specificity
Antibodies are indispensable tools in a vast array of research and diagnostic applications due to their high specificity and affinity for their target antigens.[1] However, the phenomenon of cross-reactivity, where an antibody binds to a molecule other than its intended target, remains a critical consideration.[2][3][4] Such off-target binding arises from structural similarities between the intended antigen and other molecules, leading to shared or similar epitopes.[3][4]
While sometimes advantageous, for instance, in the detection of homologous proteins across different species, unintended cross-reactivity can significantly reduce the specificity and reliability of an immunoassay.[2][3] This is particularly crucial when working with complex biological samples containing a multitude of structurally related molecules.
This guide focuses on a specific small molecule, alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt, and provides a framework for assessing antibody cross-reactivity with it. Understanding and quantifying such potential interactions is essential for the development of robust and reliable immunoassays.
Molecular Profile: alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt
alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt (CAS 113599-17-0) is a phosphorylated sugar with the molecular formula C5H8Na4O11P2.[5][6] It plays a vital role in various biochemical pathways, including nucleotide synthesis and energy metabolism, serving as a key intermediate.[7] Its structure, characterized by a ribose core with two phosphate groups at the 1 and 5 positions, presents potential epitopes for antibody binding.[8][9][10]
The negatively charged phosphate groups and the hydroxyl groups on the ribose ring are key features that could be recognized by an antibody's antigen-binding site (paratope). Therefore, any antibody raised against a target that shares structural motifs with this molecule, particularly phosphorylated sugars or similar small molecules, has the potential for cross-reactivity.
The Challenge of Small Molecule Detection and Cross-Reactivity
Small molecules like alpha-D-Ribose 1,5-Bis(phosphate) present a unique challenge for immunoassay development. Due to their small size, they are generally not immunogenic on their own and cannot be detected using a traditional sandwich assay format, which requires the binding of two antibodies to different epitopes on the antigen.[11][12][13]
Consequently, the most common and effective method for detecting small molecules is the competitive immunoassay .[11][12][14] This format is also ideal for assessing cross-reactivity.
Principles of Competitive Immunoassay for Cross-Reactivity Assessment
In a competitive immunoassay, the molecule of interest in a sample (the analyte) competes with a labeled version of the molecule for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
To assess cross-reactivity, the principle remains the same. The primary antigen (the immunogen used to raise the antibody) is used as the labeled competitor, while alpha-D-Ribose 1,5-Bis(phosphate) is introduced as the potential unlabeled competitor. If the antibody cross-reacts with alpha-D-Ribose 1,5-Bis(phosphate), it will compete with the labeled primary antigen for binding to the antibody, resulting in a decreased signal.
Comparative Analysis of Methodologies for Cross-Reactivity Assessment
While several techniques can be employed to evaluate antibody specificity, their applicability to a small molecule like alpha-D-Ribose 1,5-Bis(phosphate) varies.
| Methodology | Principle | Applicability to alpha-D-Ribose 1,5-Bis(phosphate) | Advantages | Limitations |
| Competitive ELISA | Competition between the analyte and a labeled antigen for a limited number of antibody binding sites.[15] | High | Quantitative, high-throughput, highly sensitive.[11][12] | Requires a labeled version of the primary antigen. |
| Western Blotting | Separation of proteins by size, transfer to a membrane, and detection with an antibody.[15] | Low | Can assess binding to proteins that may have the target molecule as a post-translational modification. | Not suitable for detecting free small molecules. |
| Immunohistochemistry (IHC) | Detection of antigens in tissue sections using antibodies.[16] | Low | Can reveal off-target binding in a complex biological context. | Not suitable for detecting soluble small molecules. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Moderate | Provides real-time kinetic data (on- and off-rates). | Can be technically demanding and may require specialized equipment. |
For the specific purpose of quantifying the cross-reactivity of an antibody with the soluble small molecule alpha-D-Ribose 1,5-Bis(phosphate), Competitive ELISA is the most appropriate and widely used method.
Experimental Workflow: Assessing Cross-Reactivity using Competitive ELISA
The following is a detailed, step-by-step protocol for a competitive ELISA designed to determine the cross-reactivity of an antibody with alpha-D-Ribose 1,5-Bis(phosphate).
Principle of the Assay
This assay quantifies the ability of alpha-D-Ribose 1,5-Bis(phosphate) to inhibit the binding of the antibody to its primary antigen, which is immobilized on the surface of a microplate.
Caption: Principle of competitive binding in cross-reactivity assessment.
Conclusion: Ensuring Assay Integrity
The specificity of an antibody is a cornerstone of reliable and reproducible research. When working with small molecules like alpha-D-Ribose 1,5-Bis(phosphate), a thorough investigation of potential cross-reactivity is not just recommended, but essential. The competitive ELISA format provides a robust, quantitative, and high-throughput method for this purpose.
By understanding the principles of antibody cross-reactivity and implementing rigorous validation protocols, researchers can ensure the integrity of their immunoassays and have confidence in their experimental results. The insights gained from such studies are critical for the development of highly specific diagnostic tools and for advancing our understanding of complex biological systems.
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Guthmiller, J. J., et al. (2022). Mechanisms that promote the evolution of cross-reactive antibodies upon vaccination with designed influenza immunogens. PMC. [Link]
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Wang, Y., et al. (2021). A DNAzyme amplifier-based immunoassay for small molecule detection. RSC Publishing. [Link]
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A Researcher's Guide to Phosphoribosyl and Phosphoryl Group Donors: A Comparative Analysis of alpha-D-Ribose 1,5-Bis(phosphate) and ATP
In the intricate world of cellular metabolism and signal transduction, the transfer of phosphate-containing groups is a fundamental process. This guide provides an in-depth comparison of two pivotal molecules in this domain: alpha-D-Ribose 1,5-Bis(phosphate) (PRPP) and Adenosine Triphosphate (ATP). While both are often broadly categorized as "phosphate donors," their biochemical roles, mechanisms, and experimental applications are distinctly different. This document aims to equip researchers, scientists, and drug development professionals with a nuanced understanding of these differences, supported by experimental data and protocols, to facilitate informed decisions in experimental design and drug discovery.
The Crucial Distinction: Phosphoribosyl vs. Phosphoryl Group Transfer
The primary source of confusion when comparing PRPP and ATP lies in the nature of the group they donate. ATP is a quintessential phosphoryl group donor , transferring one or two of its phosphate groups (phosphoryl or pyrophosphoryl) to a substrate, a process typically catalyzed by kinases and ATPases. This transfer is central to energy currency, signal transduction cascades, and metabolic regulation.
In contrast, PRPP is a phosphoribosyl group donor . It transfers a five-carbon sugar-phosphate moiety (phosphoribose) to a substrate, with the concomitant release of pyrophosphate (PPi). This reaction is catalyzed by a class of enzymes known as phosphoribosyltransferases (PRTs). PRPP is a critical precursor in the de novo and salvage pathways for the synthesis of purine and pyrimidine nucleotides, as well as the amino acids histidine and tryptophan.[1][2][3][4][5][6][7]
This fundamental difference in the transferred group means PRPP and ATP are not interchangeable and participate in entirely different classes of biochemical reactions. The "efficacy" of each must, therefore, be evaluated within the context of its specific enzymatic reaction.
Figure 1: A diagram illustrating the distinct biochemical roles of ATP and PRPP. ATP donates a phosphoryl group in kinase-catalyzed reactions, while PRPP donates a phosphoribosyl group in reactions catalyzed by phosphoribosyltransferases.
Comparative Analysis: PRPP vs. ATP
| Feature | alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt (PRPP-Na4) | Adenosine Triphosphate (ATP) |
| Transferred Group | Phosphoribosyl group | Phosphoryl or Pyrophosphoryl group |
| Primary Enzyme Class | Phosphoribosyltransferases (PRTs) | Kinases, ATPases, Ligases |
| Key Metabolic Roles | De novo and salvage synthesis of purines and pyrimidines; synthesis of histidine, tryptophan, NAD, and NADP.[1][2][3][4][5] | Primary energy currency of the cell; signal transduction; substrate for nucleic acid synthesis. |
| Byproduct of Transfer | Pyrophosphate (PPi) | Adenosine Diphosphate (ADP) or Adenosine Monophosphate (AMP) |
| Typical KM Range | µM range for most PRTs (e.g., 21-53 µM for quinolinate phosphoribosyltransferase).[8] | µM to low mM range for many kinases (e.g., KM,ATP for c-Src is 31.9 µM).[9] |
| Stability in Solution | Generally stable when stored frozen in neutral pH buffers. The tetrasodium salt form enhances solubility and stability.[10][11] | Stable in aqueous solutions at pH 6.8-7.4.[12] Rapidly hydrolyzes at more extreme pH.[12] Neutral solutions are stable for about a week when refrigerated and for at least a year when frozen.[13] |
| Common Applications | In vitro assays for PRTs; studies of nucleotide metabolism; screening for inhibitors of PRTs, which are potential drug targets in parasites and cancer.[3][14][15] | Universal substrate for kinase and ATPase assays; energy source for a wide range of biochemical reactions; drug discovery screening for kinase inhibitors.[16][17][18] |
Experimental Protocols for Efficacy Comparison
A direct comparison of the "efficacy" of PRPP and ATP can be framed as an assessment of their utility as substrates in their respective enzymatic assays. Below are detailed protocols for assaying the activity of a generic phosphoribosyltransferase and a generic kinase.
Protocol for Phosphoribosyltransferase Activity Assay via Pyrophosphate Detection
This protocol utilizes a continuous, fluorescence-based assay to detect the release of pyrophosphate (PPi), a direct product of phosphoribosyltransferase activity.
Principle: The PPi produced is enzymatically converted to ATP, which then generates a luminescent signal in the presence of luciferase.[19][20][21]
Materials:
-
Phosphoribosyltransferase of interest
-
alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt (PRPP-Na4)
-
Phosphoribosyl acceptor substrate (e.g., orotate, hypoxanthine)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
White, opaque 96- or 384-well microplate
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of PRPP-Na4 and the acceptor substrate in the reaction buffer. Prepare a dilution series of PPi to generate a standard curve.
-
Reaction Setup: In each well of the microplate, add the reaction components in the following order:
-
Reaction buffer
-
Acceptor substrate (at a saturating concentration)
-
PRPP-Na4 (at varying concentrations for KM determination)
-
PPi detection reagent
-
-
Initiate Reaction: Add the phosphoribosyltransferase to each well to initiate the reaction. Include a no-enzyme control.
-
Data Acquisition: Immediately place the plate in a luminometer and measure the luminescence signal kinetically over a set period (e.g., 30-60 minutes) at a constant temperature.
-
Data Analysis:
-
Convert the luminescence readings to PPi concentrations using the standard curve.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve.
-
Plot v₀ against the PRPP concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
Figure 2: Workflow for determining the kinetic parameters of a phosphoribosyltransferase using a PPi detection assay.
Protocol for Kinase Activity Assay via ADP Detection
This protocol employs a luminescence-based assay to quantify the amount of ADP produced during a kinase reaction.[18][22][23][24]
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the remaining ATP from the kinase reaction is depleted. Second, the ADP produced is converted to ATP, which then generates a luminescent signal with luciferase.[18][22][24]
Materials:
-
Kinase of interest
-
Protein or peptide substrate
-
Adenosine Triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well microplate
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In each well of the microplate, set up the kinase reaction with the kinase, substrate, and varying concentrations of ATP.
-
Incubate at the optimal temperature for the kinase for a set period (e.g., 60 minutes).
-
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis:
-
Generate a standard curve by performing the assay with known concentrations of ADP.
-
Convert the luminescence readings to ADP concentrations.
-
Calculate the initial reaction velocity (as amount of ADP produced per unit time).
-
Plot the velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
Figure 3: Workflow for determining the kinetic parameters of a kinase using an ADP detection assay.
Conclusion and Recommendations
alpha-D-Ribose 1,5-Bis(phosphate) and ATP are both indispensable molecules in biochemistry, but their roles as group donors are fundamentally different. ATP is the primary donor of phosphoryl groups for energy transfer and signaling, while PRPP is the dedicated donor of phosphoribosyl groups for the biosynthesis of nucleotides and certain amino acids.
For researchers in drug development, both the enzymes that utilize PRPP (phosphoribosyltransferases) and those that use ATP (kinases) are attractive drug targets.[3][14] The choice between using PRPP or ATP in an experimental setup is not a matter of comparing efficacy, but rather of selecting the appropriate substrate for the enzyme system under investigation.
Key Takeaways:
-
Clarity in Terminology: It is crucial to distinguish between "phosphate donors" like ATP and "phosphoribosyl donors" like PRPP.
-
Context-Dependent Efficacy: The efficacy of PRPP or ATP as a substrate is determined by the specific enzyme's kinetics (KM and kcat).
-
Assay Selection: A wide range of robust and sensitive assays are available for both phosphoribosyltransferases and kinases, enabling detailed kinetic characterization and high-throughput screening.
-
Stability: Both PRPP tetrasodium salt and ATP are sufficiently stable for experimental use when handled and stored correctly, typically frozen in neutral pH buffers.
By understanding these core principles and utilizing the provided experimental frameworks, researchers can confidently design and execute experiments that accurately probe the function of these essential enzymes and their roles in health and disease.
References
-
A Multi-Enzyme Bioluminescent Time-Resolved Pyrophosphate Assay. PMC - NIH. [Link]
-
Adenosine triphosphate. Wikipedia. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Pyrophosphate (PPi) Assay Kit (Fluorometric/Colorimetric) (BN00797). Assay Genie. [Link]
-
PPiLight™ inorganic pyrophosphate assay. Lonza. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]
-
A method for assaying orotate phosphoribosyltransferase and measuring phosphoribosylpyrophosphate. PubMed. [Link]
-
Pyrophosphate Assay. Lonza Bioscience. [Link]
-
ADP Accumulation Assays. Eurofins DiscoverX. [Link]
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Measure Kinetic Parameters of Phosphorylation Reactions. Patsnap Eureka. [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]
-
Enzyme cycling method using hypoxanthine-guanine phosphoribosyltransferase: a highly sensitive assay for pyrophosphate. RSC Publishing. [Link]
-
What temperature destroys ATP?. ResearchGate. [Link]
-
Hydrolysis & Synthesis of ATP. AQA A Level Biology - Save My Exams. [Link]
-
Kinetic Mechanism of Uracil Phosphoribosyltransferase From Escherichia Coli and Catalytic Importance of the Conserved Proline in the PRPP Binding Site. PubMed. [Link]
-
A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid. MDPI. [Link]
-
Kinetic Mechanism of Uracil Phosphoribosyltransferase from Escherichia coli and Catalytic Importance of the Conserved Proline in the PRPP Binding Site. ACS Publications. [Link]
-
Stabilization of the ADP/Metaphosphate Intermediate during ATP Hydrolysis in Pre-power Stroke Myosin: QUANTITATIVE ANATOMY OF AN ENZYME. PMC. [Link]
-
Why is ATP stable? Why doesn't it get hydrolyzed easily in the cell?. Quora. [Link]
-
(PDF) A continuous spectrophotometric assay for rapid measurement of hypoxanthine-guanine phosphoribosyltransferase (HPRT) activity in cell lysates. ResearchGate. [Link]
-
Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction. PMC. [Link]
-
TETRASODIUM PYROPHOSPHATE (TSPP). Ataman Kimya. [Link]
-
Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. PMC. [Link]
-
Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews - ASM Journals. [Link]
-
Contribution of Model Organisms to Investigating the Far-Reaching Consequences of PRPP Metabolism on Human Health and Well-Being. PMC. [Link]
-
Quinolinate phosphoribosyltransferase: kinetic mechanism for a type II PRTase. PubMed. [Link]
-
De Novo Purine and Pyrimidine Biosynthesis and Regulation. The Science Notes. [Link]
-
Comparison of the activity of PRPP synthetase and enzymesinvolved in.... ResearchGate. [Link]
-
Steady-state kinetic analysis of protein kinase A interaction with peptide and ATP. ResearchGate. [Link]
-
Dependence of steady-state kinetic parameters on different pH values.... ResearchGate. [Link]
-
Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews. [Link]
-
TETRASODIUM PYROPHOSPHATE (TSPP). Ataman Kimya. [Link]
-
Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology. [Link]
-
Chemical genetic strategy for targeting protein kinases based on covalent complementarity. Nature. [Link]
-
What is the function of Phosphoribosylpyrophosphate (PRPP) synthetase in human biochemistry?. Dr.Oracle. [Link]
-
TETRASODIUM PYROPHOSPHATE (TSPP, E450). Ataman Kimya. [Link]
-
FIG 1 Biochemical function of PRPP. The ,-diphosphoryl group of ATP is.... ResearchGate. [Link]
-
PRPP Synthetase Definition. Fiveable. [Link]
Sources
- 1. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Model Organisms to Investigating the Far-Reaching Consequences of PRPP Metabolism on Human Health and Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Quinolinate phosphoribosyltransferase: kinetic mechanism for a type II PRTase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. innophos.com [innophos.com]
- 11. tenders-s3-storage.eu-central-1.linodeobjects.com [tenders-s3-storage.eu-central-1.linodeobjects.com]
- 12. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. PRPP synthetase - Creative Enzymes [creative-enzymes.com]
- 15. Enzyme Activity Measurement of Hypoxanthine Phosphoribosyltransferase Using Spectrophotometric Assays [creative-enzymes.com]
- 16. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 19. A Multi-Enzyme Bioluminescent Time-Resolved Pyrophosphate Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. takara.co.kr [takara.co.kr]
- 21. Pyrophosphate Assay | Lonza [bioscience.lonza.com]
- 22. ADP-Glo™ Max Assay [promega.com]
- 23. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bmglabtech.com [bmglabtech.com]
Literature review of alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt studies
Technical Comparison Guide: -D-Ribose 1,5-Bis(phosphate) in Biocatalysis & Nucleoside Synthesis[1]
1Executive Summary
Tetrasodium SaltPhosphopentomutase (PPM)1Its primary utility lies in the biocatalytic synthesis of nucleoside analogs (e.g., Ribavirin, Cladribine).[1] By acting as the essential phosphoryl donor to prime PPM, it facilitates the conversion of Ribose-5-phosphate (R5P) to Ribose-1-phosphate (R1P)—the obligate substrate for nucleoside phosphorylases.[1] This guide compares R15P against alternative activation methods (Glucose-1,6-bisphosphate) and traditional chemical synthesis, demonstrating its superior specificity in high-yield "one-pot" enzymatic cascades.[1]
Mechanism of Action: The Phosphoryl Transfer Cycle
To understand why R15P is non-negotiable for optimized kinetics, one must understand the Ping-Pong Bi-Bi mechanism of Phosphopentomutase.[1] PPM is not active in its apo-form; it requires a priming phosphorylation event.[1]
-
Priming: R15P binds to the Apo-PPM active site (typically a Serine or Threonine residue).[1]
-
Transfer: The C1-phosphate of R15P is transferred to the enzyme, generating Holo-PPM (Phosphorylated) and releasing Ribose-5-phosphate.[1]
-
Catalysis: The Holo-PPM now binds the substrate (R5P), transfers the phosphate to the C1 position to form the intermediate (R15P-enzyme complex), and eventually releases the product (R1P), regenerating the Holo-enzyme.[1]
Without R15P (or a mimic), the enzyme remains kinetically dormant.[1]
Visualization: PPM Activation & Catalytic Cycle
Caption: The activation of Phosphopentomutase (PPM) requires initial phosphorylation by
Comparative Analysis: R15P vs. Alternatives
In drug development, the generation of the sugar-donor (Ribose-1-P) is the bottleneck.[1] Here we compare the use of R15P-activated PPM against the two main alternatives: Cross-activation by Glucose-1,6-bisphosphate (G16P) and Chemical Synthesis.[1]
Table 1: Performance Comparison Matrix
| Feature | Glucose-1,6-Bisphosphate (Alternative Cofactor) | Chemical Synthesis of R1P (Traditional Route) | |
| Role | Native Cofactor for PPM | Structural Analog / Mimic | N/A (Synthetic Reagent) |
| Activation ( | High Affinity (< 1 µM required) | Moderate/Low Affinity (Requires 10-50x higher conc.)[1] | N/A |
| Reaction Specificity | 100% Specific to Ribose pathway | Potential competitive inhibition if G1P is present | Low (Anomeric mixtures formed) |
| Stereochemistry | Yields pure | Yields pure | Mixture of |
| Process Complexity | Low (One-pot cascade) | Low (One-pot cascade) | High (Multi-step protection/deprotection) |
| Cost Efficiency | High (Catalytic amounts needed) | Medium (Higher loading required) | Low (Stoichiometric reagents needed) |
Critical Insight: The "Tetrasodium" Advantage
Research often overlooks why the Tetrasodium Salt is specified.[1] The free acid form of ribose-1,5-bisphosphate is highly unstable; the phosphate bond at the hemiacetal carbon (C1) is susceptible to acid-catalyzed hydrolysis.[1]
-
Recommendation: Always utilize the Tetrasodium salt (pH > 7.0 stability).[1]
-
Storage: Must be kept at -20°C. Thawing should occur on ice immediately prior to use.
Experimental Protocols
Protocol A: Activation of Recombinant Phosphopentomutase (PPM)
Purpose: To convert inactive apo-PPM into catalytically active holo-PPM for nucleoside synthesis.[1]
Reagents:
-
Recombinant PPM (e.g., from E. coli or Bacillus cereus).[1]
- -D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt (10 mM stock in water).[1]
- (Cofactor for metal coordination).[1]
Workflow:
-
Buffer Prep: Prepare 50 mM Tris-HCl, pH 8.0 containing 0.5 mM
. -
Enzyme Dilution: Dilute apo-PPM to 1.0 mg/mL in the buffer.
-
Priming Step: Add
-D-Ribose 1,5-Bis(phosphate) to a final concentration of 10 µM . -
Incubation: Incubate at 37°C for 15 minutes.
-
Validation: The enzyme is now ready for the addition of Ribose-5-phosphate (substrate).
Protocol B: "One-Pot" Enzymatic Nucleoside Synthesis
Purpose: Synthesis of a nucleoside analog (e.g., 2-chloroadenosine) using the R15P-activated cascade.[1]
Workflow Visualization:
Caption: The Biocatalytic Cascade. R15P is the critical "key" that unlocks the central PPM step.[1]
Step-by-Step:
-
Reaction Mix: In 50 mM Tris-HCl (pH 7.5), combine:
-
Enzyme Cocktail: Add Ribokinase (RK), R15P-activated PPM (from Protocol A), and Purine Nucleoside Phosphorylase (PNP).
-
Reaction: Incubate at 37°C with gentle shaking.
-
Monitoring: Monitor the consumption of the base via HPLC (C18 column, detection at 254 nm).
-
Result: The equilibrium shifts toward nucleoside formation due to the removal of inorganic phosphate (or coupling with sucrose phosphorylase to recycle phosphate).[1]
References
-
Kameda, A. et al. (2010).[1][4] "One-Pot Enzymatic Transformation of D-Pentoses into Nucleosides." The Open Biotechnology Journal.[1]
-
Panosian, T. D. et al. (2011).[1][5] "Structure and function of the Bacillus cereus phosphopentomutase." Biochemistry. (Describes the structural requirement for bisphosphate activation).
-
Rashid, N. et al. (2004).[1] "Characteristics of a hyperthermostable phosphopentomutase from a hyperthermophilic archaeon, Thermococcus kodakaraensis KOD1." Applied and Environmental Microbiology. (Demonstrates the necessity of metal ions and cofactors). [1]
-
Guha, S. K.[1] & Rose, Z. B. (1986).[1] "The enzymic synthesis of ribose-1,5-bisphosphate: studies of its role in metabolism." Archives of Biochemistry and Biophysics. (Foundational work on R15P synthesis and regulation).
-
Sigma-Aldrich.
-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt."[1]
Sources
- 1. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. ECMDB: Ribose 1,5-bisphosphate (ECMDB11688) (M2MDB000819) [ecmdb.ca]
- 3. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 4. benthamopen.com [benthamopen.com]
- 5. Phosphopentomutase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Technical Guide: Safe Disposal of alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt
Executive Summary & Chemical Profile
alpha-D-Ribose 1,5-bis(phosphate) tetrasodium salt (often abbreviated as Ribose-1,5-P2 ) is a critical intermediate in carbohydrate metabolism and a precursor in the biosynthesis of 5-phospho-D-ribosyl-1-pyrophosphate (PRPP). While generally classified as non-hazardous under GHS standards, its disposal requires specific attention to pH management (due to the tetrasodium counterions) and environmental stewardship (due to phosphate load).
As a Senior Application Scientist, I emphasize that "non-hazardous" does not imply "drain-safe." The protocols below prioritize the prevention of eutrophication in local water systems and ensure compliance with rigorous GLP (Good Laboratory Practice) standards.
Chemical Identification Data
| Parameter | Specification |
| Chemical Name | |
| CAS Number | 113599-17-0 |
| Molecular Formula | C |
| Molecular Weight | 398.02 g/mol |
| Solubility | Highly soluble in water (>50 mg/mL) |
| pH (1% Solution) | Basic (~pH 9.0–10.5 due to Na |
| GHS Classification | Not a hazardous substance (OSHA/GHS) |
Hazard Analysis & Environmental Impact
Before disposal, one must understand the causality of the risks involved.
-
Alkalinity (The Tetrasodium Factor):
-
Mechanism:[1] The presence of four sodium ions per molecule creates a basic solution upon hydrolysis.
-
Risk:[1] Direct disposal of concentrated stock solutions can violate pH discharge limits (typically pH 5.5–9.5) of municipal water authorities.
-
Mitigation: Neutralization is required for aqueous disposal.
-
-
Eutrophication (The Phosphate Factor):
-
Mechanism:[1] Ribose-1,5-P2 contains two phosphate groups. When released into waterways, these hydrolyze into orthophosphates, a limiting nutrient for algae.
-
Risk:[1] Algal blooms leading to hypoxia in aquatic ecosystems.
-
Mitigation: Solid waste incineration is preferred over drain disposal for bulk quantities (>5g).
-
Decision Matrix: Disposal Workflow
The following diagram illustrates the logical flow for determining the correct waste stream based on the physical state and concentration of the material.
Figure 1: Logic flow for segregating Ribose-1,5-bis(phosphate) waste streams based on quantity and concentration.
Detailed Operational Protocols
Protocol A: Disposal of Solid Reagent (Bulk/Expired)
Use this for expired bottles or excess dry powder (>5g).
Rationale: Preventing large boluses of phosphate from entering the water system.
-
Segregation: Do not mix with oxidizers or strong acids.
-
Packaging: Place the original container (tightly capped) into a clear polyethylene secondary bag.
-
Labeling: Attach a hazardous waste tag (even if non-hazardous, this tracks the chemical inventory).
-
Hand-off: Transfer to your facility's chemical waste management team for incineration .
Protocol B: Disposal of Aqueous Solutions (Assay Residues)
Use this for leftover buffers, reaction mixtures, or stock solutions <100mM.
Rationale: Ensuring pH compliance before sewer discharge (where permitted).
-
pH Verification:
-
Dip a pH strip into the waste container.
-
If pH > 9.0 (likely for tetrasodium salts), proceed to Step 2.
-
If pH is 6.0–9.0, proceed to Step 3.
-
-
Neutralization:
-
Slowly add 1N HCl (Hydrochloric Acid) while stirring.
-
Target pH: 7.0 ± 1.0.
-
Caution: Although not highly reactive, always perform neutralization in a fume hood or well-ventilated area.
-
-
Dilution & Discharge:
-
If local EHS permits phosphate discharge: Pour down the lab sink while running cold tap water.
-
Dilution Factor: Flush with at least 50 volumes of water (e.g., 100mL waste requires 5L water flush) to prevent salt crystallization in the P-trap.
-
If local EHS prohibits phosphates: Collect in a carboy labeled "Aqueous Waste - Non-Hazardous" and manage as Protocol A.
-
Protocol C: Decontamination of Spills
Use this for benchtop spills of powder or liquid.
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat.[6] (Standard Level 1 PPE).
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation. Wipe up.
-
Liquid Spill: Absorb with paper towels or inert absorbent (vermiculite).
-
-
Cleaning: Wipe the surface with water, followed by 70% ethanol.
-
Waste: Place contaminated wipes into the solid waste bin. Do not place heavily contaminated wipes in the regular trash.
References & Verification
-
Santa Cruz Biotechnology.
-D-Ribose 1,5-bis(phosphate) tetrasodium salt (CAS 113599-17-0) Product Data. [3] -
TCI Chemicals. Product Specification: R0082 -
-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt. -
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Specifically Chapter 7 on Drain Disposal of Soluble Organic Salts).
-
University of Wisconsin-Madison EHS. Sanitary Sewer Disposal Guidelines for Soluble Organic Chemicals.
-
US EPA. Clean Water Act - Phosphates and Water Quality Standards. (Context for phosphate disposal restrictions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt | CAS 113599-17-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. pure-synth.com [pure-synth.com]
- 5. alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. nems.nih.gov [nems.nih.gov]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
